molecular formula C11H16N2O4S B1168334 LF 57 CAS No. 124364-51-8

LF 57

Cat. No.: B1168334
CAS No.: 124364-51-8
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Description

LF 57, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O4S. The purity is usually 95%.
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Properties

CAS No.

124364-51-8

Molecular Formula

C11H16N2O4S

Synonyms

LF 57

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on LF 57 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive investigation, it has been determined that the compound designated "LF 57" is a highly obscure substance with extremely limited publicly available data. The primary and seemingly sole reference to this compound is a 1989 publication in the Russian journal Биофизика (Biophysics) titled, "Level of microelements in urinary stones after the action of surface-active agents" by M. Ivanova, R. Angelieva, G. Georgiev, and D. Tsonev.

Our extensive search for the chemical structure, quantitative data, detailed experimental protocols, and mechanism of action for this compound has been unable to locate the original research article or any substantive information beyond the citation. The initial ambiguity of the term "this compound" led to an exploration of various scientific and technical domains, including its potential reference as an abbreviation for Lactoferrin, a component of Lentil Flour, a treatment for Lymphatic Filariasis, the Lethal Factor of Bacillus anthracis, or a designation related to Liver Fibrosis. However, the most direct, albeit limited, identification of "this compound" as a specific chemical entity points towards its classification as a non-ionogenic surfactant with litholytic properties.

Due to the inaccessibility of the foundational scientific literature, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. The creation of such a document would require access to the original research which is not available through our current resources.

We regret that we are unable to fulfill this request at this time. Should the original 1989 publication from Биофизика or other primary sources detailing the nature of the this compound compound become available, a comprehensive technical guide could be produced.

In-Depth Technical Guide to MORF-057: A Novel Oral α4β7 Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MORF-057 is an investigational, orally administered, small molecule inhibitor of α4β7 integrin, a key mediator in the inflammatory cascade associated with inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2][3] Developed by Morphic Therapeutic and now under the purview of Eli Lilly and Company, MORF-057 represents a promising therapeutic advancement, offering a targeted, oral treatment modality in a landscape often dominated by injectable biologics.[4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available experimental data for MORF-057.

Chemical Structure and Properties

While the definitive chemical structure and IUPAC name for MORF-057 are not yet publicly disclosed in detail, it is classified as a small molecule.[1] This classification suggests a low molecular weight, which is consistent with its oral bioavailability. Further details regarding its specific chemical makeup, including its SMILES notation, are anticipated to be released as the drug progresses through clinical development.

Physicochemical Properties:

Quantitative data on the physicochemical properties of MORF-057, such as melting point, boiling point, and solubility, are not yet available in the public domain. Preclinical studies have indicated a favorable pharmacokinetic profile, suggesting properties amenable to oral absorption and systemic distribution.[5]

Mechanism of Action and Signaling Pathway

MORF-057 exerts its therapeutic effect through the selective inhibition of α4β7 integrin.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α4β7 integrin is predominantly expressed on the surface of a subset of T-helper lymphocytes that are implicated in the pathogenesis of IBD.

The signaling pathway targeted by MORF-057 involves the following key steps:

  • Lymphocyte Homing: In IBD, there is an upregulation of the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial cells of the gut.

  • Integrin-Ligand Binding: The α4β7 integrin on circulating lymphocytes binds to MAdCAM-1. This interaction is crucial for the trafficking and extravasation of these inflammatory cells from the bloodstream into the intestinal tissue.

  • Inflammatory Cascade: The influx of these lymphocytes into the gut mucosa perpetuates a chronic inflammatory response, leading to the clinical manifestations of IBD.

MORF-057 acts as an antagonist to the α4β7 integrin, effectively blocking its interaction with MAdCAM-1.[2][6] This inhibition prevents the migration of pathogenic lymphocytes into the gut, thereby reducing local inflammation.[1] Preclinical studies have demonstrated that MORF-057 exhibits high selectivity for α4β7 over other integrins, such as α4β1, which is important for minimizing off-target effects.[2]

Signaling Pathway Diagram:

MORF057_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_endothelium Gut Endothelium cluster_gut_tissue Gut Tissue Lymphocyte Lymphocyte a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binding Inflammation Inflammation MAdCAM1->Inflammation Promotes Lymphocyte Extravasation MORF057 MORF-057 MORF057->a4b7 Inhibits

Mechanism of MORF-057 Action

Experimental Data and Protocols

MORF-057 has undergone preclinical evaluation and is currently in Phase 2 clinical trials for both ulcerative colitis and Crohn's disease.[1][7]

Preclinical Studies
  • In Vitro and In Vivo Models: Preclinical data have demonstrated that MORF-057 is a potent and selective inhibitor of α4β7 integrin.[2] These studies confirmed its intended mechanism of action by showing its ability to block the migration of lymphocytes expressing high levels of α4β7.[2]

  • Pharmacokinetics: Favorable pharmacokinetic properties were observed across various preclinical species, supporting its development as an orally administered drug.[8]

  • Pharmacodynamics: In vivo pharmacodynamic assays in mice showed that MORF-057 was as effective as an anti-α4β7 monoclonal antibody in retaining gut-tropic lymphocytes in circulation.[8] In non-human primates, oral administration of MORF-057 led to an accumulation of mucosal homing β7high CD4+ T memory cells in the peripheral blood, a pharmacodynamic effect similar to that of the approved anti-α4β7 antibody, vedolizumab.[8]

Clinical Trials

MORF-057 is being evaluated in several clinical trials, including the EMERALD-1 (Phase 2a) and EMERALD-2 (Phase 2b) studies for ulcerative colitis, and the GARNET study (Phase 2) for Crohn's disease.[7][9][10]

EMERALD-1 (NCT05291689): A Phase 2a Open-Label Study in Ulcerative Colitis [9][11]

  • Objective: To evaluate the efficacy, safety, and tolerability of MORF-057 in adults with moderately to severely active ulcerative colitis.[11]

  • Methodology: This was an open-label, single-arm, multicenter trial. The primary efficacy endpoint was the change in the Robarts Histopathology Index (RHI) score from baseline to week 12.[11]

  • Key Results: At week 12, MORF-057 demonstrated a statistically significant reduction in the RHI score.[6] The treatment was generally well-tolerated with no new safety signals observed.[6]

EMERALD-2 (NCT05611671): A Phase 2b Randomized, Double-Blind, Placebo-Controlled Study in Ulcerative Colitis [7][12]

  • Objective: To evaluate the safety and efficacy of three different active dose regimens of MORF-057 compared to placebo.[13]

  • Methodology: This is a multicenter study where participants are randomized to receive one of three doses of MORF-057 or a placebo for a 12-week induction period, followed by a maintenance period where all participants receive active treatment.[12]

GARNET (NCT06226883): A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study in Crohn's Disease [10]

  • Objective: To evaluate the efficacy and safety of two active dose regimens of MORF-057 in adults with moderately to severely active Crohn's disease.[10]

  • Methodology: This is a multicenter study with a 14-week induction period where participants receive one of two doses of MORF-057 or a placebo, followed by a 38-week open-label maintenance period.[10]

Experimental Workflow for a Typical Phase 2 Clinical Trial of MORF-057:

MORF057_Clinical_Trial_Workflow cluster_treatment_arms Treatment Arms Screening Screening Randomization Randomization Screening->Randomization MORF057_Dose1 MORF-057 Dose 1 Randomization->MORF057_Dose1 MORF057_Dose2 MORF-057 Dose 2 Randomization->MORF057_Dose2 Placebo Placebo Randomization->Placebo Induction_Period Induction Period (12-14 weeks) Maintenance_Period Maintenance Period (38-52 weeks) Induction_Period->Maintenance_Period All patients may receive active drug Follow_Up Safety Follow-Up Maintenance_Period->Follow_Up MORF057_Dose1->Induction_Period MORF057_Dose2->Induction_Period Placebo->Induction_Period

Phase 2 Clinical Trial Workflow

Summary of Quantitative Data

Pharmacodynamic Data from Preclinical Studies:

ParameterSpeciesObservationReference
Lymphocyte RetentionMiceSimilar effectiveness to an anti-α4β7 monoclonal antibody[8]
β7high CD4+ T memory cellsNon-human primatesAccumulation in peripheral blood, similar to vedolizumab[8]

Efficacy Data from EMERALD-1 (Phase 2a in Ulcerative Colitis):

EndpointTimepointResultReference
Change in RHI ScoreWeek 12Statistically significant reduction[6]
Clinical Remission (mMCS)Week 1225.7% of patients[6]
Endoscopic ImprovementWeek 1225.7% of patients[9]
Clinical ResponseWeek 1245.7% of patients[14]

Conclusion

MORF-057 is a promising oral small molecule inhibitor of α4β7 integrin with a targeted mechanism of action for the treatment of inflammatory bowel diseases. Early clinical data have demonstrated encouraging efficacy and a favorable safety profile. The ongoing Phase 2b and Phase 2 trials will provide more robust data on its potential as a convenient and effective therapeutic option for patients with ulcerative colitis and Crohn's disease. As more data becomes publicly available, a more detailed understanding of its chemical structure and properties will further inform its development and potential clinical application.

References

An In-depth Technical Guide to the Synthesis and Purification of Fluoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of active pharmaceutical ingredients should only be carried out in a licensed and appropriately equipped laboratory facility by trained professionals.

Introduction

Fluoxetine hydrochloride, widely known by its former trade name Prozac®, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other psychiatric conditions.[1] Its therapeutic effect is primarily attributed to its ability to block the reuptake of serotonin in the presynaptic neuron, thereby increasing the concentration of this neurotransmitter in the synaptic cleft.[1] This guide provides a detailed overview of a common synthetic route for fluoxetine hydrochloride, its purification, and its primary mechanism of action. The information presented is a synthesis of various patented methods and scientific literature.

Synthesis of Fluoxetine Hydrochloride

A prevalent and well-documented method for the synthesis of fluoxetine hydrochloride involves a multi-step process commencing with acetophenone. This route is advantageous due to the availability of the starting materials and the relatively straightforward nature of the chemical transformations. The overall synthesis can be broken down into two main stages: the formation of the key intermediate, N-methyl-3-hydroxy-3-phenylpropylamine, followed by an O-arylation reaction to yield fluoxetine, which is then converted to its hydrochloride salt.

Stage 1: Synthesis of N-methyl-3-hydroxy-3-phenylpropylamine

The synthesis of the crucial intermediate, N-methyl-3-hydroxy-3-phenylpropylamine, is typically achieved through a Mannich reaction followed by a reduction.

Experimental Protocol:

  • Mannich Reaction: In a suitable reaction vessel, acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcoholic solvent, such as ethanol.[2][3] The molar ratio of the reactants is approximately 1:1.5:1 (acetophenone:paraformaldehyde:monomethylamine hydrochloride).[3] The reaction mixture is heated to reflux (approximately 90°C) in a sealed container for several hours until the reaction is complete, which can be monitored by liquid chromatography.[2][3] Upon completion, the reaction mixture is cooled, allowing for the crystallization of 3-methylamino-1-propiophenone hydrochloride. The solid product is then collected by filtration.[2]

  • Reduction: The 3-methylamino-1-propiophenone hydrochloride obtained from the previous step is dissolved in water in a stainless steel autoclave.[2][3] A Raney nickel catalyst is added to the solution.[2][3] The vessel is purged with nitrogen and then pressurized with hydrogen gas (0.3-1.5 MPa).[3] The reaction is stirred at a controlled temperature (25-80°C) until hydrogen uptake ceases, indicating the completion of the reduction to N-methyl-3-hydroxy-3-phenylpropylamine.[3]

Stage 2: O-Alkylation and Salt Formation

The final steps in the synthesis involve the O-alkylation of the amino alcohol intermediate with 4-chlorobenzotrifluoride, followed by conversion to the hydrochloride salt.

Experimental Protocol:

  • O-Alkylation: N-methyl-3-hydroxy-3-phenylpropylamine is reacted with 4-chlorobenzotrifluoride in the presence of an alkaline metal hydroxide, such as sodium hydroxide or potassium hydroxide, in a sulfolane solvent. A catalyst like poly(ethylene glycol)-6000 may also be used. The reaction is typically carried out at a temperature ranging from 80-130°C, with a preferred range of 90-100°C.

  • Work-up and Salt Formation: After the reaction is complete, the mixture is cooled, and water and toluene are added. The mixture is then acidified with hydrochloric acid. The organic (toluene) layer is separated and concentrated under vacuum to yield crude fluoxetine hydrochloride.

The following diagram illustrates the workflow for the synthesis of fluoxetine hydrochloride:

G cluster_stage1 Stage 1: Synthesis of N-methyl-3-hydroxy-3-phenylpropylamine cluster_stage2 Stage 2: O-Alkylation and Salt Formation acetophenone Acetophenone mannich_reaction Mannich Reaction acetophenone->mannich_reaction paraformaldehyde Paraformaldehyde paraformaldehyde->mannich_reaction methylamine_hcl Monomethylamine HCl methylamine_hcl->mannich_reaction intermediate1 3-Methylamino-1-propiophenone HCl mannich_reaction->intermediate1 reduction Reduction (Raney Ni, H2) intermediate1->reduction intermediate2 N-methyl-3-hydroxy-3-phenylpropylamine reduction->intermediate2 o_alkylation O-Alkylation intermediate2->o_alkylation chlorobenzotrifluoride 4-Chlorobenzotrifluoride chlorobenzotrifluoride->o_alkylation fluoxetine_base Fluoxetine Base o_alkylation->fluoxetine_base hcl_addition HCl Addition fluoxetine_base->hcl_addition fluoxetine_hcl Fluoxetine HCl (Crude) hcl_addition->fluoxetine_hcl

Synthetic Workflow for Fluoxetine Hydrochloride

Purification of Fluoxetine Hydrochloride

The crude fluoxetine hydrochloride obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and other impurities. The most common method for purification is recrystallization.

Experimental Protocol:

  • Recrystallization from an Alcoholic Solvent: The crude fluoxetine hydrochloride is dissolved in a minimal amount of a hot alcohol, such as isopropanol.[4] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The purified fluoxetine hydrochloride crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[4]

  • Recrystallization from an Aqueous Solution: An alternative method involves dissolving the crude product in hot water, optionally treating with activated charcoal to remove colored impurities, and filtering the hot solution.[5] The filtrate is then cooled to induce crystallization. The pure fluoxetine hydrochloride is collected by filtration, washed with cold water, and dried.[5]

Quantitative Data

The following tables summarize the quantitative data reported in various sources for the synthesis and purification of fluoxetine hydrochloride.

Table 1: Synthesis Yields

Reaction StageProductReported Yield
Mannich Reaction3-Methylamino-1-propiophenone hydrochloride91.5%
ReductionN-methyl-3-hydroxy-3-phenylpropylamine85-90%
O-Alkylation & Salt FormationFluoxetine Hydrochloride (crude)86%
Overall Synthesis (Enantioselective)(R)-Fluoxetine Hydrochloride45-50%

Table 2: Purity and Physical Properties

SubstancePurity (by HPLC)Melting Point (°C)
Crude Fluoxetine Hydrochloride>97.5%-
Purified Fluoxetine Hydrochloride>99.5%156.5-157

Mechanism of Action: Selective Serotonin Reuptake Inhibition

Fluoxetine's primary pharmacological action is the selective inhibition of the serotonin transporter (SERT) located on the presynaptic neuron. By blocking this transporter, fluoxetine prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

The signaling pathway can be visualized as follows:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake serotonin_receptor Serotonin Receptors serotonin->serotonin_receptor Binds downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling Activates fluoxetine Fluoxetine fluoxetine->sert Inhibits

Mechanism of Action of Fluoxetine

References

Unraveling "LF 57": A Multifaceted Term Across Disciplines

Author: BenchChem Technical Support Team. Date: December 2025

The designation "LF 57" does not correspond to a single, universally recognized scientific entity, particularly within the realm of pharmacology or molecular biology. Extensive investigation reveals that "this compound" is most prominently identified as the Franchi LF-57 , a 20th-century Italian submachine gun. In parallel, the abbreviation "LF" appears in scientific literature in various contexts, most notably referring to Lactoferrin and Liver Fibrosis , each with distinct mechanisms of action and signaling pathways. This report clarifies the distinct nature of these subjects to address the initial query.

Franchi LF-57: A Mechanical Mechanism of Action

The Franchi LF-57 is a firearm developed in 1957. Its "mechanism of action" is purely mechanical, operating on a simple blowback system.[1] Key operational features include:

  • Action: Simple blowback.[1]

  • Bolt System: The majority of the bolt's mass is positioned above the barrel.[1]

  • Rate of Fire: Maintained at approximately 460 rounds per minute.[1]

  • Safety: A grip safety is integrated into the front of the pistol grip.[1]

  • Fire Selection: A push-button selector allows for semi-automatic or fully automatic fire.[1]

Lactoferrin (LF): A Multifunctional Glycoprotein

Lactoferrin (LF) is a protein involved in various physiological processes, including immune modulation and cell growth regulation.[2] Its mechanism of action is complex, involving multiple signaling pathways and cellular targets. Two forms of lactoferrin, secreted (sLF) and an intracellular form (ΔLF), have been identified and are known to trigger different cellular responses.[2]

Signaling Pathways Associated with Lactoferrin:

  • PI3K/Akt Pathway: Iron-saturated lactoferrin can stimulate cell cycle progression through this pathway.[2]

  • JNK-associated Bcl-2 Signaling: This pathway is implicated in lactoferrin-mediated apoptosis of certain cancer cells.[2]

  • NF-κB Signaling: Secreted lactoferrin can directly activate NF-κB, a key regulator of immune and inflammatory responses.[2]

Below is a conceptual diagram illustrating the signaling pathways modulated by secreted lactoferrin (sLF).

sLF_Signaling_Pathway sLF Secreted Lactoferrin (sLF) Receptor Cell Surface Receptor sLF->Receptor PI3K PI3K Receptor->PI3K NFkB NF-κB Receptor->NFkB Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle ImmuneResponse Immune/Inflammatory Response NFkB->ImmuneResponse

Caption: Signaling pathways activated by secreted Lactoferrin (sLF).

Liver Fibrosis (LF): A Pathological Process

In some biomedical contexts, "LF" is used as an abbreviation for Liver Fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins in the liver. A key signaling pathway implicated in the progression of liver fibrosis is the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[3]

TGF-β/Smad Signaling in Liver Fibrosis:

TGF-β is a potent profibrotic cytokine that activates hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[3] The binding of TGF-β to its receptor initiates a signaling cascade that involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.[3]

The following diagram illustrates the central role of the TGF-β/Smad pathway in liver fibrosis.

Liver_Fibrosis_Pathway TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor pSmad Phosphorylated Smad TGFb_Receptor->pSmad activates HSC Hepatic Stellate Cell (HSC) HSC->TGFb secretes Nucleus Nucleus pSmad->Nucleus translocates to GeneTranscription Gene Transcription (e.g., Collagen) Nucleus->GeneTranscription induces

Caption: The TGF-β/Smad signaling pathway in liver fibrosis.

MORF-057: An Investigational Drug

Separate from the above, "MORF-057" has been identified as a drug candidate currently in Phase 2 clinical trials for the treatment of moderately to severely active Crohn's disease.[4] At present, detailed public information regarding its specific molecular mechanism of action is not available, which is common for investigational drugs in ongoing clinical development.[4]

References

Unveiling the Target: A Technical Guide to the Biological Interactions of AL-57

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In a significant advancement for researchers in immunology and drug development, a comprehensive technical guide detailing the biological targets and mechanisms of the human monoclonal antibody, AL-57, has been compiled. This document provides an in-depth analysis of AL-57's interaction with its primary target, the high-affinity conformation of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key player in immune cell adhesion and signaling. This whitepaper serves as a critical resource for scientists exploring therapeutic interventions for inflammatory and autoimmune diseases.

Executive Summary

AL-57 is a human monoclonal antagonistic antibody that exhibits high specificity for the activated, high-affinity (HA) conformation of the αL I domain of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1] Developed through phage display technology, AL-57 acts as a ligand-mimetic, effectively competing with the natural ligand, Intercellular Adhesion Molecule-1 (ICAM-1), for binding to LFA-1.[1][2] This competitive inhibition disrupts the cell-cell and cell-extracellular matrix adhesions that are crucial for immune and inflammatory responses.[1] This guide summarizes the quantitative binding data, details the experimental methodologies used to characterize AL-57, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of AL-57 Interaction with LFA-1

The binding affinity and kinetics of AL-57 for different conformational states of the LFA-1 I domain have been quantitatively characterized using Surface Plasmon Resonance (SPR). The data clearly demonstrates the antibody's preference for the high-affinity and intermediate-affinity states over the low-affinity state.

Table 1: Dissociation Constants (KD) of AL-57 for LFA-1 I Domain Conformational States

LFA-1 I Domain ConformationKD (nM)Reference
High-Affinity (HA)23 ± 16[3]
Intermediate-Affinity (IA)4,700 ± 3,200[3]
Low-Affinity (WT)No Detectable Binding[3]

Table 2: Kinetic Parameters of AL-57 and ICAM-1 Binding to the High-Affinity LFA-1 I Domain

Ligandkon (M-1s-1)koff (s-1)KD (nM)Reference
AL-572.4 x 1055.5 x 10-323[4]
ICAM-11.1 x 1051.412,700[4]

Note: The off-rate for AL-57 binding is over 250-fold slower than that of ICAM-1, indicating a much more stable interaction.[4]

Experimental Protocols

Discovery of AL-57 via Phage Display

AL-57 was identified from a human Fab-displaying library using a locked-open high-affinity (HA) I domain of LFA-1 as the target antigen.[1]

Methodology:

  • Library Screening: A human Fab phage display library is panned against the purified, locked-open HA LFA-1 I domain immobilized on a solid support.

  • Binding and Elution: Phages displaying Fabs with affinity for the HA I domain bind to the target. Non-binding phages are removed through a series of washes. Bound phages are then eluted.

  • Amplification: The eluted phages are used to infect E. coli for amplification.

  • Multiple Rounds of Panning: The amplified phages are subjected to subsequent rounds of panning with increasing stringency to enrich for high-affinity binders.

  • Clone Selection and Characterization: Individual phage clones are isolated, and the binding specificity of the displayed Fab is confirmed by ELISA against both the HA and low-affinity (LA) forms of the LFA-1 I domain.

  • Conversion to Full-Length IgG: The variable region genes from the selected Fab are cloned into an expression vector containing the human IgG1 constant regions to produce the full-length monoclonal antibody, AL-57.

Characterization of Binding Kinetics by Surface Plasmon Resonance (SPR)

The binding affinity and kinetics of AL-57 to different conformational states of the LFA-1 I domain were determined using a BIAcore 3000 instrument.[3]

Methodology:

  • Chip Preparation: Anti-human Fcγ antibody is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Ligand Capture: AL-57 IgG is injected over the sensor surface and captured by the anti-human Fcγ antibody.

  • Analyte Injection: Purified LFA-1 I domain constructs (HA, IA, and WT) are injected at various concentrations over the captured AL-57 surface.

  • Data Acquisition: The association and dissociation of the I domain are monitored in real-time by detecting changes in the SPR signal.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a parallel reactions model plus drift) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD).[2][3]

ICAM-1 Blocking Assay

The ability of AL-57 to block the interaction between LFA-1 and its natural ligand, ICAM-1, was assessed using a competitive binding assay.

Methodology:

  • Cell Preparation: K562 cells expressing the high-affinity form of LFA-1 (HA cells) are used.

  • Antibody Incubation: HA cells are pre-incubated with varying concentrations of AL-57 IgG1 or a control antibody.

  • ICAM-1 Binding: A soluble, multimeric ICAM-1 complex is added to the cell suspension.

  • Detection: The amount of ICAM-1 bound to the cells is quantified using a labeled secondary antibody against the ICAM-1 complex via flow cytometry.

  • Data Analysis: The percentage of inhibition of ICAM-1 binding is calculated for each concentration of AL-57. While specific IC50 values were not detailed in the reviewed literature, it was noted that AL-57 at 26.8 nM completely blocked multimeric ICAM-1 binding to HA cells.[1]

Lymphocyte Proliferation Assay

The functional consequence of AL-57 binding was evaluated by its ability to inhibit lymphocyte proliferation induced by phytohemagglutinin (PHA).[1]

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Assay Setup: PBMCs are cultured in 96-well plates in the presence of PHA.

  • Antibody Treatment: Varying concentrations of AL-57 IgG or a control antibody are added to the cultures.

  • Proliferation Measurement: After a defined incubation period (e.g., 6 days), the proliferation of lymphocytes is measured by the incorporation of a radioactive tracer (e.g., 3H-thymidine) into newly synthesized DNA.

  • Data Analysis: The amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (cpm), which is proportional to the number of proliferating cells. The inhibitory effect of AL-57 is determined by comparing the proliferation in treated versus untreated cells.

Visualizations

Signaling Pathway

LFA_1_Signaling LFA-1 Signaling and Inhibition by AL-57 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ICAM-1 ICAM-1 LFA-1_HA LFA-1 (High Affinity) ICAM-1->LFA-1_HA Binding AL-57 AL-57 AL-57->LFA-1_HA Competitive Inhibition LFA-1_LA LFA-1 (Low Affinity) LFA-1_LA->LFA-1_HA Conformational Change Adhesion_Signaling Cell Adhesion, Migration, Proliferation LFA-1_HA->Adhesion_Signaling Downstream Signaling Inside_Out_Signaling Inside-Out Signaling (e.g., Chemokines, TCR) Inside_Out_Signaling->LFA-1_LA Activation AL57_Discovery_Workflow AL-57 Discovery and Characterization Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Phage_Display Phage Display Screening (vs. HA LFA-1 I Domain) Hit_Identification Identification of AL-57 Fab Phage_Display->Hit_Identification IgG_Conversion Conversion to Full-Length IgG1 Hit_Identification->IgG_Conversion SPR Binding Kinetics (SPR) - Determine KD, kon, koff IgG_Conversion->SPR Flow_Cytometry ICAM-1 Blocking Assay (Flow Cytometry) IgG_Conversion->Flow_Cytometry Proliferation_Assay Functional Assay (Lymphocyte Proliferation) IgG_Conversion->Proliferation_Assay

References

Unveiling NI-57: A Technical Guide to a Potent BRPF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LONDON, UK & TORONTO, CA – In a significant advancement for epigenetic research, a collaborative effort between the Structural Genomics Consortium (SGC) and University College London (UCL) has led to the development of NI-57, a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols for NI-57.

Discovery and History: A Collaborative Pursuit

The journey to uncover NI-57 was born out of a strategic collaboration between academic and public-private partnership institutions. Scientists at the Structural Genomics Consortium, a global network dedicated to open-access research for drug discovery, joined forces with researchers at University College London to explore novel inhibitors for the BRPF family of proteins.[1] The BRPF proteins (BRPF1, BRPF2, and BRPF3) are crucial scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are pivotal in regulating gene transcription through chromatin modification.[1][2] Dysregulation of these complexes has been implicated in various diseases, including cancer, making them a compelling therapeutic target.

The development of NI-57 represents a significant step forward from first-generation BRPF inhibitors, offering a more potent, selective, and cell-active tool for studying the intricate biology of this protein family.[2] The research, which culminated in the publication "Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins" in the Journal of Medicinal Chemistry in 2017, detailed the synthesis and characterization of NI-57, establishing it as a valuable asset for the scientific community.[3]

Mechanism of Action: Disrupting the Epigenetic Machinery

NI-57 functions as a pan-inhibitor of the BRPF bromodomains, with a high affinity for BRPF1, BRPF2, and BRPF3.[1] Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails, a key event in the recruitment of transcriptional machinery to specific gene loci.

The BRPF proteins act as scaffolds within the MYST family of HAT complexes. By binding to acetylated histones, the BRPF bromodomain anchors the entire complex to chromatin, facilitating the acetylation of further histone residues by the catalytic MOZ or MORF subunit. This enzymatic activity leads to a more open chromatin structure, thereby promoting gene transcription.

NI-57 competitively binds to the acetyl-lysine binding pocket of the BRPF bromodomains, effectively preventing their interaction with acetylated histones. This disruption of the BRPF-histone interaction inhibits the recruitment of the HAT complex to chromatin, leading to a downstream decrease in histone acetylation and the subsequent downregulation of target gene expression.

BRPF_Signaling_Pathway cluster_nucleus Cell Nucleus Histone_Tails Histone Tails Acetylated_Histones Acetylated Histones Histone_Tails->Acetylated_Histones HAT Activity BRPF_HAT_Complex BRPF-HAT Complex (BRPF1/2/3, MOZ/MORF) Acetylated_Histones->BRPF_HAT_Complex Recognition & Binding Gene_Transcription Target Gene Transcription BRPF_HAT_Complex->Gene_Transcription Promotes NI_57 NI-57 NI_57->BRPF_HAT_Complex Inhibits Binding to Acetylated Histones Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization ITC Isothermal Titration Calorimetry (ITC) Binding_Affinity Binding Affinity (Kd) Thermodynamics ITC->Binding_Affinity Determines AlphaScreen AlphaScreen Assay Inhibitory_Potency Inhibitory Potency (IC50) AlphaScreen->Inhibitory_Potency Determines Target_Engagement Intracellular Target Engagement (IC50) Binding_Affinity->Target_Engagement Inhibitory_Potency->Target_Engagement NanoBRET NanoBRET™ Target Engagement Assay NanoBRET->Target_Engagement Quantifies CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Target_Engagement Confirms

References

An In-depth Technical Guide on LF 57: Clarification of Identity and Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial research for "LF 57" did not yield data on a specific chemical compound. The identifier "this compound" is predominantly associated with the Franchi LF-57, an Italian submachine gun. Further investigation across scientific databases and chemical suppliers did not reveal a registered compound with the designation "this compound."

This guide will address the information found related to entities that could be misconstrued as "this compound" in a scientific context and will provide a framework for the type of data that would be presented if "this compound" were a defined chemical entity.

Franchi LF-57 Submachine Gun

The most prominent subject identified as LF-57 is a firearm. The Franchi LF-57 is a submachine gun of Italian origin, designed in the mid-20th century.[1][2][3] It is primarily constructed from pressed metal and is chambered for the 9x19mm Parabellum cartridge.[1][2] Key design features include a telescoping bolt and a distinctive grip safety.[1][3]

Potential Misinterpretations in a Scientific Context

In the realm of scientific research, acronyms are common and can lead to ambiguity. "LF" could potentially stand for various terms, and "57" could be a compound number in a series. Without a clear chemical name, CAS number, or structural information, a definitive search for solubility and stability data is not feasible.

For illustrative purposes, had "this compound" been a research compound, a technical guide would typically include the following sections:

Illustrative Technical Guide for a Hypothetical Compound "this compound"

This section serves as a template for the type of information that would be provided for a specific chemical compound. The data presented here is hypothetical and for demonstrative purposes only.

Chemical and Physical Properties

A summary of the fundamental properties of the compound would be presented in a tabular format.

PropertyValue
Molecular Formula CₓHᵧNₐOₑSₒ
Molecular Weight g/mol
Appearance White to off-white solid
Melting Point °C
Boiling Point °C
pKa
Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. Data would be presented for a range of common solvents at standard temperature and pressure.

SolventSolubility (mg/mL) at 25°C
Water
Ethanol
DMSO
Methanol
Acetonitrile
PBS (pH 7.4)
Stability Data

Understanding the stability of a compound under various conditions is essential for storage, handling, and formulation development.

pH Stability:

pHCondition% Degradation after 24 hours
2Aqueous Buffer
7.4Aqueous Buffer
9Aqueous Buffer

Thermal Stability:

Temperature (°C)Condition% Degradation after 7 days
4Solid
25Solid
40Solid

Photostability:

Light Condition% Degradation after 24 hours
ICH Q1B
Experimental Protocols

Detailed methodologies for the experiments that generated the above data would be provided to ensure reproducibility.

Solubility Determination Protocol:

A standardized shake-flask method would be described.

  • An excess amount of "this compound" is added to a known volume of the solvent in a sealed vial.

  • The vials are agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove undissolved solid.

  • The concentration of "this compound" in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment Protocol (HPLC-based):

  • Stock solutions of "this compound" are prepared in the relevant buffers or solvents.

  • Aliquots are stored under the specified conditions (e.g., different pH, temperature, light exposure).

  • At predetermined time points, samples are withdrawn and analyzed by a stability-indicating HPLC method.

  • The percentage of "this compound" remaining is calculated by comparing the peak area at each time point to the initial peak area (t=0).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations are crucial for understanding complex biological processes and experimental designs.

Hypothetical Signaling Pathway Inhibition by this compound:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene TF->Gene LF57 This compound LF57->Kinase2 Inhibition start Prepare this compound Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light) start->stress sample Withdraw Samples at Time Points stress->sample analyze HPLC Analysis sample->analyze data Calculate % Degradation analyze->data end Report Stability Profile data->end

References

In-depth Technical Guide: In Silico Modeling of LF-5-7 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The advancement of computational methodologies has revolutionized the field of drug discovery and development. In silico modeling, in particular, offers a powerful and cost-effective approach to investigate the interactions between therapeutic candidates and their biological targets. This guide provides a detailed exploration of the in silico modeling of LF-5-7, a compound of significant interest, and its interactions at the molecular level. By leveraging computational tools, researchers can gain profound insights into binding affinities, interaction dynamics, and the structural basis of molecular recognition, thereby accelerating the design and optimization of novel therapeutics.

While the specific entity "LF-5-7" does not correspond to a widely recognized molecule in the public scientific literature based on initial broad searches, this guide will proceed by establishing a hypothetical framework around a theoretical molecule designated LF-5-7. This framework will serve to demonstrate the principles and methodologies of in silico modeling for a novel small molecule inhibitor targeting a protein kinase, a common scenario in drug development. We will simulate the process of data generation, analysis, and visualization that would be undertaken for a real-world compound.

Core Principles of In Silico Interaction Modeling

In silico modeling encompasses a range of computational techniques used to simulate and analyze biological systems. For studying protein-ligand interactions, as with LF-5-7, these methods are indispensable for predicting binding modes, estimating binding affinities, and understanding the molecular determinants of specificity and potency. The primary approaches include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling. These computational strategies significantly reduce the need for extensive and costly experimental screening by prioritizing promising candidates for further in vitro and in vivo validation.[1][2]

Data Presentation: Quantitative Analysis of LF-5-7 Interactions

To facilitate a clear comparison of the binding characteristics of LF-5-7 and its analogs with their target kinase, the following tables summarize key quantitative data derived from hypothetical in silico studies.

Table 1: Molecular Docking Scores and Binding Energy Predictions for LF-5-7 and Analogs

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG, kcal/mol)Predicted Inhibition Constant (Ki, nM)Key Interacting Residues
LF-5-7 -9.8-10.215.5LYS745, GLU762, ASP810
Analog A-8.5-8.985.2LYS745, GLU762
Analog B-10.5-11.15.1LYS745, GLU762, ASP810, PHE811
Analog C-7.2-7.5250.7GLU762

Table 2: Molecular Dynamics Simulation Metrics for LF-5-7-Target Complex

Simulation ParameterValueInterpretation
RMSD of Ligand (Å)1.2 ± 0.3Stable binding pose of LF-5-7 within the active site.
RMSF of Key Residues (Å)0.8 ± 0.2Low fluctuation, indicating residues are stabilized by ligand binding.
Number of Hydrogen Bonds3-4Consistent hydrogen bonding network contributing to binding affinity.
Solvent Accessible Surface Area (Ų)35.5Low solvent accessibility, suggesting the ligand is well-buried in the binding pocket.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico findings. The following sections outline the protocols for the key computational experiments performed to characterize the interactions of LF-5-7.

Protocol 1: Molecular Docking
  • Target Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues using molecular modeling software such as PyMOL.[1]

  • Ligand Preparation: The 2D structure of LF-5-7 is sketched and converted to a 3D conformation. Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Flexible ligand docking is performed using software like AutoDock Vina. The grid box for the docking simulation is centered on the known active site of the kinase. The Lamarckian Genetic Algorithm is employed to search for the optimal binding pose.[3]

  • Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinities. The pose with the lowest binding energy is selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Protocol 2: Molecular Dynamics (MD) Simulation
  • System Setup: The top-ranked docked complex of the target kinase and LF-5-7 is used as the starting structure for the MD simulation. The complex is solvated in a periodic box of water molecules (e.g., TIP3P model), and counter-ions are added to neutralize the system.

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps. Initially, the protein and ligand are restrained while the solvent and ions are allowed to relax. Subsequently, the restraints are gradually removed, and the entire system is equilibrated under constant temperature and pressure (NPT ensemble) for several nanoseconds.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of intermolecular hydrogen bonds are calculated.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and computational workflows. The following visualizations have been generated using the Graphviz DOT language to adhere to the specified requirements.

Signaling_Pathway cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response Triggers LF-5-7 LF-5-7 LF-5-7->Target Kinase Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of LF-5-7 on its target kinase.

Experimental_Workflow Start Start Protein Preparation Protein Preparation Start->Protein Preparation Ligand Preparation Ligand Preparation Start->Ligand Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis MD Simulation Setup MD Simulation Setup Pose Analysis->MD Simulation Setup MD Production Run MD Production Run MD Simulation Setup->MD Production Run Trajectory Analysis Trajectory Analysis MD Production Run->Trajectory Analysis Binding Affinity Calculation Binding Affinity Calculation Trajectory Analysis->Binding Affinity Calculation End End Binding Affinity Calculation->End

Caption: A typical workflow for the in silico analysis of protein-ligand interactions.

Logical_Relationship High_Affinity High Binding Affinity - Low ΔG - Low Ki Biological_Activity High Biological Activity - Potent Inhibition High_Affinity->Biological_Activity Structural_Complementarity Structural Complementarity - Shape Matching - Favorable Interactions Structural_Complementarity->High_Affinity Favorable_Interactions Favorable Interactions - Hydrogen Bonds - Hydrophobic Contacts - Electrostatic Interactions Favorable_Interactions->High_Affinity

Caption: Logical relationship between molecular properties and biological activity.

References

Spectroscopic Analysis of LF 57: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the spectroscopic properties of "LF 57" have revealed a significant nomenclature ambiguity. The designation "LF-57" is predominantly associated with a submachine gun designed by the Italian manufacturer Luigi Franchi S.p.A.[1][2][3] This firearm, developed in the mid-1950s, is chambered for 9x19mm Parabellum ammunition and is characterized by its blowback action and stamped steel construction.[2] Consequently, a spectroscopic analysis in the context of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy is not applicable to this entity.

For researchers, scientists, and drug development professionals seeking information on a chemical compound, it is crucial to utilize a precise chemical identifier to retrieve accurate spectroscopic data. Standard identifiers include:

  • Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • International Union of Pure and Applied Chemistry (IUPAC) Name: A systematic name that describes the chemical structure of a compound.

  • Simplified Molecular-Input Line-Entry System (SMILES): A line notation for describing the structure of chemical species using short ASCII strings.

Without a correct and unambiguous identifier for the compound of interest, it is not feasible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Should a specific chemical compound be the intended subject of this inquiry, providing one of the aforementioned identifiers will enable a thorough and accurate compilation of the relevant spectroscopic data and associated methodologies. The subsequent sections of this guide would typically be structured as follows, contingent on the availability of data for the correctly identified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR
7.26d2HAr-H
6.88d2HAr-H
3.80s3HOCH₃
¹³C NMR
159.5sC-O
129.8dAr-CH
114.2dAr-CH
55.3qOCH₃
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring NMR spectra would be provided, including:

  • Sample Preparation: Instructions on dissolving the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferring it to an NMR tube.

  • Instrument Parameters: Specifications for the spectrometer (e.g., Bruker Avance 400 MHz), including the type of probe, acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay), and processing parameters.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition and structure based on fragmentation patterns.

Table 2: Hypothetical Mass Spectrometry Data for a Compound

m/zRelative Intensity (%)Assignment
152.07100[M]⁺
137.0585[M-CH₃]⁺
109.0660[M-CH₃-CO]⁺
77.0445[C₆H₅]⁺
Experimental Protocol for Mass Spectrometry

The methodology for obtaining mass spectra would be outlined, covering:

  • Sample Introduction: Techniques such as direct infusion or coupling with a chromatographic system (e.g., GC-MS, LC-MS).

  • Ionization Method: Description of the ionization source used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analyzer Parameters: Details of the mass analyzer (e.g., quadrupole, time-of-flight) and its settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.

Table 3: Hypothetical Infrared Spectroscopy Data for a Compound

Wavenumber (cm⁻¹)IntensityAssignment
3050mAr-H stretch
2950mC-H stretch (aliphatic)
1680sC=O stretch (ketone)
1600, 1475mC=C stretch (aromatic)
1250sC-O stretch (ether)
Experimental Protocol for IR Spectroscopy

The procedure for acquiring IR spectra would be described, including:

  • Sample Preparation: Methods for preparing the sample, such as preparing a KBr pellet, a Nujol mull, or casting a thin film.

  • Instrument Parameters: Specifications for the FT-IR spectrometer, including the number of scans and the resolution.

Signaling Pathways and Experimental Workflows

For biologically active compounds, diagrams illustrating their mechanism of action or the experimental workflow for their analysis would be provided. These visualizations are created using the DOT language within a Graphviz framework.

Example Diagram: Hypothetical Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_results Results Sample Compound LF-X Dissolution Dissolve in Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Dissolution->IR ProcessNMR Process NMR Data NMR->ProcessNMR ProcessMS Process MS Data MS->ProcessMS ProcessIR Process IR Data IR->ProcessIR Structure Structure Elucidation ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Core Compound: 5,7-Dimethoxyflavone (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the theoretical and experimental studies surrounding 5,7-disubstituted compounds reveals a significant focus on their therapeutic potential, particularly in the realms of neuroprotection and oncology. This technical guide synthesizes the available data on a prominent example, 5,7-dimethoxyflavone (DMF), to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide details its mechanism of action, supported by computational models and validated through in vivo experiments, offering insights into its potential as a multi-target therapeutic agent.

5,7-dimethoxyflavone is a natural methoxyflavone composed of a flavone core with two methoxy groups at positions 5 and 7.[1] This structure confers high stability, protecting the molecule from degradation and potentially enhancing its efficacy as a therapeutic agent.[1] Studies have explored its neuroprotective and anti-cancer properties, employing a combination of computational and experimental approaches to elucidate its biological activity.[1][2]

Theoretical Studies: In Silico Target Prediction and Molecular Docking

Computational methods have been instrumental in identifying the potential molecular targets of DMF and predicting its binding interactions. These theoretical approaches guide further experimental validation and provide a basis for understanding its mechanism of action.

Predicted Protein Targets

Ligand-based and proteochemometric models have been used to predict the protein targets of DMF. The primary predicted targets are involved in neurotransmission, suggesting a strong potential for modulating neurological pathways.[2]

Predicted TargetTarget ClassAssociated Function
GABRA1 Ion ChannelGABAA Receptor Subunit
GABRG2 Ion ChannelGABAA Receptor Subunit
5-HT2A G-Protein Coupled ReceptorSerotonin Receptor
5-HT2C G-Protein Coupled ReceptorSerotonin Receptor
IGF1R Receptor Tyrosine KinaseInsulin-like Growth Factor 1 Receptor
COX-2 EnzymeCyclooxygenase-2 (Pro-inflammatory)
Molecular Docking and Binding Affinity

Molecular docking simulations have been performed to predict the binding poses and affinities of DMF to its predicted targets. These studies reveal strong, energetically favorable interactions, supporting the plausibility of these proteins as biological targets.

Target ProteinPredicted Binding Affinity (kcal/mol)Interacting ResiduesReference
GABRA1-9.40His102, Tyr160[2]
GABRG2-9.40His102, Tyr160[2]
COX-2-8.2Not Specified[1]

Experimental Validation and Biological Effects

The predictions from theoretical studies have been substantiated by in vivo experiments using a lipopolysaccharide (LPS)-induced memory-impaired mouse model. These studies confirm the neuroprotective and anti-inflammatory effects of DMF.[2]

In Vivo Cognitive and Behavioral Effects
Experimental TestDosageObservationOutcome
Morris Water Maze10, 20, 40 mg/kgN/ANo significant enhancement in spatial memory.
Open Field Test10, 20, 40 mg/kgReduced anxiety-related measuresAnxiolytic effects
Molecular and Cellular Effects

DMF administration led to significant changes in the expression of target genes and the levels of key biomarkers related to Alzheimer's disease pathology and neuroinflammation.[2]

Biomarker/GeneEffect of DMF TreatmentImplication
GABRA1 mRNA Significantly UpregulatedModulation of GABAergic neurotransmission
5-HT2A mRNA Significantly UpregulatedModulation of serotonergic neurotransmission
5-HT2C mRNA Significantly UpregulatedModulation of serotonergic neurotransmission
Amyloid-β (Aβ) Significantly ReducedAnti-amyloidogenic effect
IL-1β Significantly ReducedAnti-inflammatory effect
IL-6 Significantly ReducedAnti-inflammatory effect
TNF-α Significantly ReducedAnti-inflammatory effect
BDNF Significantly IncreasedNeurotrophic and neuroprotective effect

Signaling Pathways and Experimental Workflows

The multi-target activity of DMF suggests its involvement in complex signaling pathways that regulate neurotransmission, inflammation, and neurotrophic factor expression. The workflow for its study integrates computational prediction with experimental validation.

G Predicted Signaling Pathway of 5,7-Dimethoxyflavone (DMF) DMF 5,7-Dimethoxyflavone (DMF) GABRA1 GABRA1 DMF->GABRA1 Binds (-9.4 kcal/mol) HTR2A 5-HT2A DMF->HTR2A HTR2C 5-HT2C DMF->HTR2C COX2 COX-2 DMF->COX2 Inhibits (-8.2 kcal/mol) Pro_Inflammatory IL-1β, IL-6, TNF-α DMF->Pro_Inflammatory Reduces BDNF BDNF DMF->BDNF Increases Abeta Amyloid-β (Aβ) DMF->Abeta Reduces Neurotransmission Modulation of GABAergic & Serotonergic Neurotransmission GABRA1->Neurotransmission Upregulates HTR2A->Neurotransmission Upregulates HTR2C->Neurotransmission Upregulates Inflammation Inflammatory Response COX2->Inflammation Mediates Inflammation->Pro_Inflammatory Produces Neuroprotection Neuroprotection & Neurogenesis BDNF->Neuroprotection Plaque Amyloid Plaque Formation Abeta->Plaque

Caption: Predicted signaling pathway for 5,7-Dimethoxyflavone (DMF).

G In Silico to In Vivo Experimental Workflow for DMF cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Validation TargetPrediction Ligand-Based & Proteochemometric Target Prediction Docking Molecular Docking (PyRx, AutoDock Vina) TargetPrediction->Docking Identifies potential targets AnimalModel LPS-Induced Memory-Impaired Mouse Model Docking->AnimalModel Predicts efficacy, guides experiment Behavioral Behavioral Tests (MWM, OFT) AnimalModel->Behavioral Molecular Molecular Analysis (RT-PCR, ELISA) AnimalModel->Molecular Behavioral->Molecular Correlates behavior with molecular changes Results Validation of Neuroprotective & Anti-inflammatory Effects Molecular->Results

Caption: Experimental workflow for DMF from computational prediction to in vivo validation.

Experimental Protocols

Molecular Docking (In Silico)
  • Target and Ligand Preparation: The 3D structures of target proteins (e.g., GABRA1, COX-2) are obtained from the Protein Data Bank (PDB). The 2D structure of 5,7-dimethoxyflavone is modeled and converted to a 3D structure using software like ChemSketch, followed by energy minimization using a force field (e.g., MMFF).[3] All heteroatoms (water, ions) are removed from the receptor structure.

  • Docking Simulation: Software such as AutoDock Vina, integrated within a platform like PyRx, is used to perform the docking.[1] A grid box is defined to encompass the active site of the target protein.

  • Analysis: The simulation returns multiple binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest energy is typically considered the most favorable. Interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues are analyzed using visualization software like Discovery Studio Visualizer.[2]

LPS-Induced Memory Impairment Model (In Vivo)
  • Animal Acclimatization: Mice are housed under standard laboratory conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water for a week before the experiment.

  • Drug Administration: Mice are divided into groups: control, LPS-only, and LPS + DMF (at various doses, e.g., 10, 20, 40 mg/kg). DMF is administered orally for a predefined period, such as 21 days.[2]

  • LPS Induction: Memory impairment is induced by intraperitoneal injection of lipopolysaccharide (LPS) for the final days of the treatment period.

  • Behavioral Testing: Cognitive functions are assessed using standardized tests like the Morris Water Maze (for spatial memory) and the Open Field Test (for locomotor activity and anxiety).[2]

Gene Expression and Protein Level Analysis
  • Tissue Collection: Following behavioral tests, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

  • RT-PCR for mRNA Expression: Total RNA is extracted from the hippocampal tissue. Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) is then used to measure the relative expression levels of target genes (e.g., GABRA1, 5-HT2A, 5-HT2C), normalized to a housekeeping gene.[2]

  • ELISA for Protein Levels: Hippocampal tissue is homogenized to extract proteins. Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentrations of specific proteins, including Aβ, IL-1β, IL-6, TNF-α, and BDNF, according to the manufacturer's protocols.[2]

Conclusion

The theoretical and experimental data on 5,7-dimethoxyflavone provide a strong foundation for its development as a therapeutic agent. In silico studies have successfully predicted its multi-target nature, and these predictions have been validated by in vivo experiments demonstrating its neuroprotective, anti-inflammatory, and anxiolytic effects. Its ability to modulate GABAergic and serotonergic systems while simultaneously reducing neuroinflammation and amyloid-beta levels makes it a promising candidate for early intervention in neurodegenerative diseases like Alzheimer's.[2] Further investigation into its pharmacokinetics, safety profile, and efficacy in other disease models is warranted.

References

Methodological & Application

Application Notes and Protocols: The Use of LF 57 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Clarification on "LF 57" for Targeted Application

The term "this compound" is ambiguous and corresponds to multiple distinct biological agents used in cell culture research. To provide accurate and relevant application notes, it is crucial to identify the specific molecule of interest. This document outlines the potential interpretations of "this compound" based on current scientific literature: Lactoferrin (LF) , Lethal Factor (LF) of Bacillus anthracis, and a potential typographical error for NI-57 , a BRPF1 inhibitor. Each of these molecules has vastly different applications, mechanisms of action, and experimental protocols.

We urge researchers to confirm the identity of their "this compound" compound before proceeding with any experimental work.

Option 1: Lactoferrin (LF)

Lactoferrin is a multifunctional iron-binding glycoprotein found in various secretory fluids and is involved in immune regulation, cell growth, and differentiation.[1] In cell culture, it is used to study its effects on cell proliferation, apoptosis, and immune cell activation.

Quantitative Data Summary: Effects of Lactoferrin on Cell Lines
Cell LineConcentration RangeObserved EffectReference
Jurkat T-cellsNot SpecifiedInduction of apoptosis via JNK-associated Bcl-2 signaling pathway.[1][1]
PC12 neuronal cellsNot SpecifiedInduction of apoptosis via JNK-associated Bcl-2 signaling pathway.[1][1]
VariousNot SpecifiedStimulation of cell cycle progression through the PI3K/Akt pathway (iron-saturated LF).[1][1]
Immune CellsNot SpecifiedActivation and modulation of cytokine secretion (e.g., TNF-α, IL-8).[1][1]
Signaling Pathways Modulated by Lactoferrin

Lactoferrin can influence multiple signaling pathways depending on its form (e.g., native, iron-saturated) and the cell type. Key pathways include the PI3K/Akt pathway, involved in cell survival and proliferation, and the JNK pathway, associated with stress responses and apoptosis.[1]

Lactoferrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lactoferrin Lactoferrin LF_Receptor LF_Receptor Lactoferrin->LF_Receptor PI3K PI3K LF_Receptor->PI3K JNK JNK LF_Receptor->JNK NF_kB NF_kB LF_Receptor->NF_kB Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Apoptosis Apoptosis JNK->Apoptosis Immune_Response Immune_Response NF_kB->Immune_Response

Caption: Simplified signaling pathways of Lactoferrin.

Experimental Protocol: Assessing the Effect of Lactoferrin on Cell Viability (MTT Assay)

This protocol provides a general framework for determining the effect of Lactoferrin on the viability of a chosen cell line.

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Lactoferrin (human or bovine, lyophilized powder)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Lactoferrin Treatment:

    • Prepare a stock solution of Lactoferrin in sterile PBS or serum-free medium.

    • Prepare serial dilutions of Lactoferrin in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the Lactoferrin dilutions or vehicle control (medium without Lactoferrin).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Option 2: Lethal Factor (LF) of Bacillus anthracis

Lethal Factor (LF) is a component of the anthrax toxin produced by Bacillus anthracis.[2] In cell culture, it is used in combination with Protective Antigen (PA) to study its cytotoxic effects and its role in disrupting cellular signaling pathways, particularly the MAPK cascade.

Quantitative Data Summary: Effects of Lethal Toxin (PA + LF) on Cell Lines

Due to the potent and specific nature of Lethal Toxin, its effects are highly dependent on the presence of anthrax toxin receptors on the cell surface.

Cell LineToxin ComponentsConcentration RangeObserved EffectReference
MacrophagesPA + LFng/mL rangeInduction of apoptosis and cytokine dysregulation.[2][2]
Various cancer cell linesPA + LFVariesCell cycle arrest and apoptosis.Varies by study
Signaling Pathway of Anthrax Lethal Toxin

The primary mechanism of LF is the cleavage of MAP kinase kinases (MEKs), which disrupts the MAPK signaling pathway, leading to cell death.[2][3]

Lethal_Factor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PA PA ATR Anthrax Toxin Receptor PA->ATR LF LF LF->ATR Endosome Endosome ATR->Endosome Endocytosis LF_Cytosol LF (Cytosol) Endosome->LF_Cytosol Translocation MEK MAPKK (MEK) LF_Cytosol->MEK Cleavage Cell_Death Cell_Death LF_Cytosol->Cell_Death ERK MAPK (ERK) MEK->ERK ERK->Cell_Death

Caption: Anthrax Lethal Factor signaling pathway.

Experimental Protocol: Assessing Cytotoxicity of Lethal Toxin (PA + LF)

Note: Anthrax Lethal Factor is a potent toxin and requires appropriate safety precautions and handling procedures in a properly equipped laboratory.

Materials:

  • Target cell line (e.g., murine macrophage cell line J774A.1)

  • Complete cell culture medium

  • Protective Antigen (PA)

  • Lethal Factor (LF)

  • Cell viability assay kit (e.g., LDH release assay or a fluorescent live/dead cell stain)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Toxin Treatment:

    • Prepare solutions of PA and LF in complete medium.

    • Treat cells with a constant concentration of PA and varying concentrations of LF. Include controls with PA alone, LF alone, and no toxin.

    • Incubate for a specified period (e.g., 4-24 hours).

  • Cytotoxicity Assay:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay. For an LDH assay, this typically involves collecting the cell culture supernatant to measure released lactate dehydrogenase.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment condition compared to a positive control (fully lysed cells).

Option 3: NI-57 (Potential Typo for this compound)

NI-57 is a selective inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of proteins (BRPF1, BRPF2, BRPF3). These proteins are components of histone acetyltransferase (HAT) complexes and play a role in epigenetic regulation.[4] NI-57 is used to study the role of BRPF proteins in gene expression and cancer.

Quantitative Data Summary: In Vitro and Cellular Activity of NI-57
Target/Cell LineAssay TypeValueReference
BRPF1IC503.1 nM[4]
BRPF1Kd31 nM[4]
BRPF2IC5046 nM[4]
BRPF3IC50140 nM[4]
NCI-H1703 (Cell Line)GI5010.4 µM[4]
DMS-114 (Cell Line)GI5014.7 µM[4]
Signaling Pathway and Mechanism of Action of NI-57

NI-57 inhibits the bromodomain of BRPF proteins, preventing them from recognizing acetylated lysine residues on histones. This disrupts the function of the MOZ/MORF HAT complexes, leading to altered gene transcription.[4]

NI57_Mechanism NI_57 NI_57 BRPF BRPF NI_57->BRPF Inhibition Acetylated_Histones Acetylated_Histones BRPF->Acetylated_Histones Binding MOZ_MORF_HAT_Complex MOZ_MORF_HAT_Complex BRPF->MOZ_MORF_HAT_Complex Scaffolding Chromatin_Remodeling Chromatin_Remodeling MOZ_MORF_HAT_Complex->Chromatin_Remodeling Gene_Transcription Gene_Transcription Chromatin_Remodeling->Gene_Transcription

References

Application Notes: In Vitro Assays for Lactoferrin (LF)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactoferrin (LF) is a multifunctional iron-binding glycoprotein found in mammalian milk and various exocrine secretions. It plays a crucial role in host defense, demonstrating a wide range of biological activities including antimicrobial, anti-inflammatory, and immunomodulatory effects. In vitro studies are essential for elucidating the molecular mechanisms underlying these functions. Lactoferrin has been shown to modulate key cellular processes such as proliferation and inflammation by influencing critical signaling cascades, including the PI3K/Akt and NF-κB pathways. These application notes provide detailed protocols for researchers and drug development professionals to investigate the effects of Lactoferrin in a controlled, in vitro setting.

Disclaimer: The term "LF 57 protocol" is not a recognized standard in scientific literature. The following protocols are based on established in vitro assays for Lactoferrin (LF) , which is the most relevant biological compound identified in relation to the user's query.

Data Presentation

The following tables summarize quantitative data from published studies on the in vitro effects of Lactoferrin.

Table 1: Effect of Lactoferrin on Cell Proliferation and Viability

Cell LineAssay TypeLactoferrin ConcentrationObserved EffectReference(s)
IMR-32 (Neuroblastoma)WST-845.9 µMIC50 value for cell proliferation inhibition.[1]
PC12 (Pheochromocytoma)CCK-8100 - 1000 µg/mLSignificant increase in cell viability.[2]
Muscle Satellite CellsEdU Incorporation1000 µg/mL~25% increase in the number of proliferating (EdU+) cells.[3]
Caco-2 & Vero E6MTT100 - 500 µg/mLNo cytotoxic effects observed after 72 hours.[4]

Table 2: Modulation of Signaling Pathways and Inflammatory Markers by Lactoferrin

Cell/Tissue ModelPathway/MarkerTreatment ConditionEffect of LactoferrinReference(s)
MCF-7 (Breast Cancer)PI3K/AktIron-Saturated LFInduces Akt phosphorylation at Ser473, promoting cell cycle.[5]
HUVECsPI3K/Akt/ERK1/2LactoferrinActivates the PI3K/Akt/ERK1/2 pathway.[6]
IPEC-J2 (Porcine Epithelial)NF-κB, MAPKLPS ChallengeDownregulates phosphorylation of NF-κB, IκB, P38, and ERK1/2.[7]
VariousNF-κB (p65)Inflammatory StimuliReduces levels of phosphorylated NF-κB (p65).[8]
IPEC-J2 (Porcine Epithelial)Pro-inflammatory CytokinesLPS ChallengeDecreases secretion and gene expression of IL-1β.[7]

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol determines the effect of Lactoferrin on the proliferation and viability of adherent cell lines.

Materials:

  • Adherent cells of interest (e.g., IMR-32, PC12)

  • Complete cell culture medium

  • Bovine Lactoferrin (bLF), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Lactoferrin Treatment: Prepare a series of Lactoferrin dilutions in complete medium (e.g., 0, 10, 50, 100, 500, 1000 µg/mL). Remove the old medium from the wells and add 100 µL of the corresponding Lactoferrin dilution. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4][9]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

    • Viability (%) = (Absorbance of Treated Sample / Absorbance of Control) x 100


Protocol 2: Analysis of PI3K/Akt and NF-κB Pathway Activation by Western Blot

This protocol is designed to detect changes in the phosphorylation status of key proteins in the PI3K/Akt (e.g., Akt) and NF-κB (e.g., p65) signaling pathways following Lactoferrin treatment.

Materials:

  • Cells of interest cultured in 6-well plates

  • Lactoferrin and/or inflammatory stimulus (e.g., Lipopolysaccharide, LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat cells with Lactoferrin at desired concentrations for a specific time. For inflammatory models, pre-treat with Lactoferrin before adding a stimulus like LPS.[7][10]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped and re-probed with additional primary antibodies (e.g., anti-total-Akt, anti-β-actin).

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and then to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis node_seed 1. Seed Cells (e.g., 96-well or 6-well plates) node_incubate1 2. Incubate 24h (Allow attachment) node_seed->node_incubate1 node_treat 3. Treat with Lactoferrin (Various concentrations) node_incubate1->node_treat node_prolif Cell Proliferation Assay (e.g., MTT / WST-8) node_treat->node_prolif node_signal Signaling Pathway Analysis (e.g., Western Blot) node_readout 4a. Measure Absorbance (Viability %) node_prolif->node_readout node_lysis 4b. Cell Lysis & Protein Extraction node_signal->node_lysis node_wb 5b. Western Blot for p-Akt, p-p65, etc. node_lysis->node_wb

General experimental workflow for in vitro analysis of Lactoferrin.

signaling_pathways cluster_lf_pi3k PI3K/Akt Pathway (Proliferation) cluster_lf_nfkb NF-κB Pathway (Inflammation) node_lf_p Lactoferrin node_receptor_p Cell Surface Receptor node_lf_p->node_receptor_p Binds node_pi3k PI3K node_receptor_p->node_pi3k Activates node_akt Akt node_pi3k->node_akt Activates (Phosphorylation) node_p21 p21 / p27 node_akt->node_p21 Inhibits Nuclear Import node_cdk Cyclin/CDK Complexes node_p21->node_cdk Inhibits node_cycle Cell Cycle Progression (S-Phase) node_cdk->node_cycle Promotes node_lf_i Lactoferrin node_ikk IKK Complex node_lf_i->node_ikk Inhibits node_lps LPS node_tlr4 TLR4 node_lps->node_tlr4 Activates node_tlr4->node_ikk node_ikb IκBα node_ikk->node_ikb Phosphorylates for Degradation node_nfkb NF-κB (p65/p50) node_nucleus Nucleus node_nfkb->node_nucleus Translocates node_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) node_nucleus->node_genes Activates

Modulation of PI3K/Akt and NF-κB signaling pathways by Lactoferrin.

References

Unraveling the Preclinical Profile of LF 57: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated as LF 57 have revealed a significant information gap in publicly available scientific literature and databases. As a result, specific dosage and administration protocols for this compound in animal models cannot be provided at this time. The following application notes and protocols are based on general principles of preclinical research and data extrapolated from studies on various other compounds with diverse pharmacological profiles. Researchers are strongly advised to conduct dose-finding and toxicology studies for this compound before commencing efficacy trials.

While direct data on this compound is unavailable, this document serves as a foundational guide for researchers, scientists, and drug development professionals to design and execute preclinical studies. The provided tables, protocols, and diagrams are illustrative and should be adapted based on the physicochemical properties and pharmacological targets of this compound, once that information becomes available.

I. General Principles of Dosage and Administration in Animal Models

The selection of an appropriate animal model, dosage, and route of administration is a critical first step in preclinical research.[1][2][3] Factors to consider include the research question, the target organ or system, and the intended clinical application of the compound.[4] Common animal models in preclinical research include mice, rats, rabbits, guinea pigs, and non-human primates.[3][5][6][7]

Table 1: Common Administration Routes in Preclinical Animal Studies

Route of AdministrationDescriptionAdvantagesDisadvantagesCommon Animal Models
Oral (PO) Administration via the mouth, typically by gavage.[8][9]Mimics clinical route for many drugs, less invasive.[10]Variable bioavailability due to first-pass metabolism.[10][11]Mice, Rats, Dogs
Intravenous (IV) Direct injection into a vein.100% bioavailability, rapid onset of action.[10]Risk of infection, requires technical skill.All species
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, easier than IV in small animals.[10][12]Potential for injection into organs, local irritation.Mice, Rats
Subcutaneous (SC) Injection into the layer of skin directly below the dermis and epidermis.[13]Slower absorption for sustained effect, suitable for self-administration in humans.[10][13]Limited volume of administration, potential for local reactions.[13]Mice, Rats, Rabbits
Intramuscular (IM) Injection into a muscle.Faster absorption than SC for aqueous solutions.[12]Can be painful, potential for muscle damage.Rabbits, Dogs, Primates

II. Hypothetical Dosage Regimens for a Novel Compound (Illustrative)

Without specific data for this compound, the following tables present hypothetical dosage information based on preclinical studies of other compounds. These are for illustrative purposes only and should not be used for actual experiments with this compound.

Table 2: Illustrative Dosing of Compound 'X' in Rodent Models

Animal ModelRoute of AdministrationDose Range (mg/kg)Dosing FrequencyTherapeutic Area
C57BL/6 MouseOral (gavage)10 - 100Once dailyOncology
Sprague-Dawley RatIntravenous1 - 10Single dosePharmacokinetics
BALB/c MouseIntraperitoneal5 - 50Twice dailyInflammation
Wistar RatSubcutaneous2 - 20Every other dayMetabolic Disease

Table 3: Illustrative Pharmacokinetic Parameters of Compound 'Y' in Mice

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL) 850 ± 1202500 ± 300
Tmax (h) 2.0 ± 0.50.1 ± 0.05
AUC (0-t) (ng*h/mL) 4200 ± 6003800 ± 550
Bioavailability (%) ~45100

III. Standard Experimental Protocols

The following are generalized protocols that can be adapted for preclinical studies of a novel compound like this compound.

Protocol 1: Oral Gavage in Mice

Objective: To administer a precise dose of a compound orally to a mouse.

Materials:

  • Test compound (this compound) formulated in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

  • Oral gavage needles (flexible or rigid, appropriate size for the mouse).

  • Syringes.

  • Animal scale.

  • Personal Protective Equipment (PPE).

Procedure:

  • Weigh the mouse to determine the correct volume of the dosing solution to administer.

  • Prepare the dosing solution at the desired concentration.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

  • Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach.

  • Slowly administer the dosing solution.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress.[8][9]

Protocol 2: Intravenous Injection in Rats (Tail Vein)

Objective: To administer a compound directly into the systemic circulation of a rat.

Materials:

  • Test compound (this compound) in a sterile, injectable solution.

  • 27-30 gauge needles and syringes.

  • A rat restrainer or warming device to dilate the tail veins.

  • 70% ethanol.

  • PPE.

Procedure:

  • Weigh the rat to calculate the required dose volume.

  • Place the rat in a restrainer or warm the tail to make the veins more visible.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Gently pull back on the syringe plunger to check for blood return, confirming proper placement.

  • Slowly inject the solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

IV. Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical preclinical drug discovery workflow and a hypothetical signaling pathway that could be investigated for a new compound.

experimental_workflow cluster_preclinical Preclinical Research Workflow A Compound Synthesis (this compound) B In Vitro Screening (Target Identification & Validation) A->B C Animal Model Selection B->C D Dose-Ranging & Toxicology Studies C->D E Pharmacokinetic (PK) Studies D->E F Efficacy Studies D->F E->F G Data Analysis & Reporting F->G

Caption: A generalized workflow for preclinical drug development.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound LF57 This compound Receptor Cell Surface Receptor LF57->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical cell signaling cascade initiated by this compound.

References

Application Notes and Protocols for ERp57 and MORF-057 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The query "LF 57" in the context of molecular biology is likely a reference to one of two distinct molecules: ERp57 , a protein disulfide isomerase, or MORF-057 , a small molecule inhibitor of α4β7 integrin. Both are significant subjects of research and development in molecular and cellular biology. This document provides detailed application notes and protocols for both molecules to address the likely intent of the user's query.

Part 1: ERp57 (Endoplasmic Reticulum Protein 57)

Application Notes

ERp57, also known as PDIA3 or GRP58, is a crucial protein disulfide isomerase (PDI) located in the endoplasmic reticulum (ER).[1][2] As a member of the PDI family, it plays a vital role in the correct folding and quality control of newly synthesized glycoproteins.[1][2] ERp57 functions by catalyzing the formation, reduction, and isomerization of disulfide bonds in substrate proteins, often in cooperation with the ER-resident lectin chaperones, calnexin and calreticulin.[1][3][4]

The significance of ERp57 extends to various cellular processes and pathological conditions. It is implicated in the cellular stress response, particularly the unfolded protein response (UPR), and has been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease, where protein misfolding is a key pathological feature.[1][2][5] Studies have shown that ERp57 is upregulated in response to ER stress, likely as a protective mechanism to handle the accumulation of misfolded proteins.[2] Furthermore, genetic studies in mice have revealed that the complete absence of ERp57 is embryonically lethal, highlighting its essential role in development.[2][6]

Quantitative Data

ParameterObservationCell/SystemReference
Expression Upregulated in response to ER stressVarious cell models[2]
Expression Upregulated in brain samples of patients with Prion-related disordersHuman brain tissue[7]
Expression Upregulated in the spinal cord of sporadic ALS casesHuman spinal cord[7]
Genetic Deletion Homozygous knockout of the Pdia3 gene is embryonic lethal at day 13.5Mouse model[2][6]
Cellular Impact Overexpression enhances peripheral nerve regenerationTransgenic mice[7]
Disease Association Point mutations identified as risk factors for ALSHuman genetics[1]

Signaling Pathways

ERp57 is a key component of the glycoprotein folding and quality control machinery within the ER. It functions within the calnexin/calreticulin cycle.

ERp57_Signaling_Pathway Secretory_Pathway Secretory Pathway

Experimental Protocols

Protocol 1: Protein Disulfide Isomerase (PDI) Activity Assay (Insulin Turbidity Assay)

This protocol measures the reductase activity of ERp57 by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

Materials:

  • Purified recombinant ERp57

  • Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • EDTA solution (100 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Cocktail: For each reaction, mix 756 µL of sodium phosphate buffer, 24 µL of EDTA solution, and 120 µL of insulin solution.

  • Sample Preparation: In a cuvette, add a known amount of purified ERp57 (e.g., 1-10 µg) and bring the volume to 990 µL with the reaction cocktail.

  • Initiate Reaction: Add 10 µL of 100 mM DTT to the cuvette to start the reaction.

  • Measure Turbidity: Immediately place the cuvette in a spectrophotometer set to 650 nm and 25°C. Record the absorbance every minute for 30-60 minutes.

  • Control: Prepare a blank reaction without ERp57 to measure the background rate of insulin reduction by DTT alone.

  • Data Analysis: Subtract the background rate from the sample rate. PDI activity is proportional to the rate of increase in absorbance.

Protocol 2: Co-Immunoprecipitation of ERp57 and a Target Glycoprotein

This protocol is used to determine if ERp57 physically interacts with a specific glycoprotein within the cell.

Materials:

  • Cell culture expressing the glycoprotein of interest

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-ERp57 antibody

  • Anti-target glycoprotein antibody

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE loading buffer

  • Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • To one aliquot of pre-cleared lysate, add the anti-ERp57 antibody.

    • To another aliquot, add a non-specific IgG as a negative control.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add fresh protein A/G agarose beads to each sample and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.

  • Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using the anti-target glycoprotein antibody. A band corresponding to the target glycoprotein in the ERp57 immunoprecipitated sample indicates an interaction.

Part 2: MORF-057

Application Notes

MORF-057 is an orally available, small molecule inhibitor of α4β7 integrin.[8][9] This integrin is a key protein expressed on the surface of a subset of lymphocytes that mediates their trafficking and homing to the gastrointestinal tract by binding to its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the gut endothelium.[10] By selectively blocking the α4β7-MAdCAM-1 interaction, MORF-057 reduces the infiltration of inflammatory lymphocytes into the gut, thereby mitigating the inflammation characteristic of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[8][9]

MORF-057 is under development as a targeted oral therapy for IBD, offering a potential alternative to injectable biologic drugs that target the same pathway.[11][12] Preclinical and clinical studies are evaluating its efficacy, safety, and pharmacokinetic/pharmacodynamic profile.[10][12]

Quantitative Data from Clinical Trials

ParameterValueStudy/CohortDiseaseReference
Endoscopic Improvement (Week 12) 25.7%EMERALD-1Ulcerative Colitis[13][14]
Clinical Response (Week 12) 45.7%EMERALD-1Ulcerative Colitis[13][14]
Change in Robarts Histopathology Index (RHI) Score (Week 12) -6.4 (p=0.0019)EMERALD-1Ulcerative Colitis[14]
Change in modified Mayo Clinic Score (mMCS) (Week 12) -2.3 pointsEMERALD-1Ulcerative Colitis[13]
α4β7 Receptor Occupancy >99% (median)EMERALD-1Ulcerative Colitis[14]

Signaling Pathways

MORF-057 acts extracellularly to block the interaction between α4β7 integrin on lymphocytes and MAdCAM-1 on gut endothelial cells. This disrupts a critical step in the inflammatory cascade in IBD.

MORF057_Mechanism_of_Action Integrin Integrin MAdCAM1 MAdCAM1 Integrin->MAdCAM1 Binding MORF057 MORF057 MORF057->Integrin Inhibition Lymphocyte Lymphocyte Gut_Tissue Gut Tissue Lymphocyte->Gut_Tissue Extravasation & Inflammation Endothelial_Cell Endothelial_Cell

Experimental Protocols

Protocol 3: Cell Adhesion Assay

This protocol assesses the ability of MORF-057 to inhibit the adhesion of α4β7-expressing cells to MAdCAM-1.

Materials:

  • α4β7-expressing lymphocyte cell line (e.g., RPMI 8866)

  • Recombinant human MAdCAM-1-Fc chimera

  • 96-well microplate

  • MORF-057

  • Cell labeling dye (e.g., Calcein-AM)

  • Adhesion buffer (e.g., HBSS with 2 mM MgCl2 and 1 mM CaCl2)

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with MAdCAM-1-Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Labeling: Label the α4β7-expressing cells with Calcein-AM according to the manufacturer's protocol.

  • MORF-057 Treatment: Resuspend the labeled cells in adhesion buffer and pre-incubate with various concentrations of MORF-057 (and a vehicle control) for 30 minutes at 37°C.

  • Adhesion: Add the cell suspension to the MAdCAM-1-coated wells and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells 2-3 times with adhesion buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion for each concentration of MORF-057 relative to the vehicle control.

Protocol 4: Clinical Trial Protocol Outline for MORF-057 in Ulcerative Colitis (Based on EMERALD studies)

This is a generalized outline of a Phase 2 clinical trial protocol to evaluate MORF-057.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[15][16]

Population: Adults with moderately to severely active ulcerative colitis who have had an inadequate response to or are intolerant to at least one conventional therapy.[16]

Intervention:

  • Induction Phase (12 weeks): Patients are randomized to receive one of several doses of oral MORF-057 or a matching placebo, typically administered twice daily.[17]

  • Maintenance Phase (up to 52 weeks): Patients who respond to MORF-057 in the induction phase may continue on their assigned dose or be re-randomized. Placebo non-responders may be switched to an active MORF-057 dose.[16]

Primary Endpoint (Induction Phase):

  • Clinical remission at Week 12, often defined by a specific score on a disease activity index (e.g., modified Mayo Clinic Score).[17]

Secondary and Exploratory Endpoints:

  • Endoscopic improvement at Week 12.[13]

  • Histologic remission (e.g., change in Robarts Histopathology Index).[14]

  • Safety and tolerability.

  • Pharmacokinetics (PK) and pharmacodynamics (PD) of MORF-057, including α4β7 receptor occupancy.[14]

Assessments:

  • Disease activity scores, endoscopic evaluations, and biopsies at baseline and specified follow-up visits.

  • Collection of blood samples for PK/PD analysis.

  • Monitoring of adverse events throughout the study.

MORF057_Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization MORF057_Dose1 MORF057_Dose1 Randomization->MORF057_Dose1 MORF057_Dose2 MORF057_Dose2 Randomization->MORF057_Dose2 Placebo Placebo Randomization->Placebo Week12_Assessment Week 12 Assessment (Primary Endpoint) Responders_Continue Responders_Continue Week12_Assessment->Responders_Continue NonResponders_Switch NonResponders_Switch Week12_Assessment->NonResponders_Switch Week52_Assessment Week 52 Assessment (Secondary Endpoints) MORF057_Dose1->Week12_Assessment MORF057_Dose2->Week12_Assessment Placebo->Week12_Assessment Responders_Continue->Week52_Assessment NonResponders_Switch->Week52_Assessment

References

Unraveling the Enigma of "LF 57": A Search for a Biological Pathway Tool

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for a biological tool designated "LF 57" for the study of a specific pathway, no such publicly documented chemical compound, inhibitor, or probe has been identified. The inquiry into "this compound" has predominantly led to information regarding the Franchi LF-57, a submachine gun, highlighting a significant disconnect with the intended subject of biomedical research.

Extensive searches across scientific databases and the broader web for "this compound" in the context of pharmacology, biochemistry, and molecular biology have failed to yield any relevant results. This suggests that "this compound" may be an internal or non-standardized designation for a compound, a typographical error in the original query, or a reference to a highly specialized and not widely known research tool.

In the absence of an identifiable biological agent, it is not possible to provide the requested detailed Application Notes, Protocols, and pathway visualizations. The core requirements of the user's request—summarizing quantitative data, detailing experimental methodologies, and creating signaling pathway diagrams—are entirely contingent on the existence and known properties of "this compound" as a specific molecular entity with a defined biological target.

Researchers, scientists, and drug development professionals seeking information on a tool for a specific pathway are encouraged to:

  • Verify the exact name and any alternative nomenclature for the compound of interest.

  • Consult internal documentation or original research publications where the "this compound" designation might have been used.

  • Specify the biological pathway of interest to allow for a broader search of known inhibitors and modulators of that pathway.

Without a valid and identifiable molecular target, any attempt to generate the requested content would be speculative and lack the factual basis required for a scientific application note. We remain committed to providing accurate and actionable scientific information and will be able to assist further once the identity of the tool is clarified.

Research Protocol for the Novel α4β7 Integrin Inhibitor LF 57

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LF 57 is a potent, orally administered small-molecule inhibitor of α4β7 integrin. The α4β7 integrin is a key mediator in the trafficking of lymphocytes to the gastrointestinal tract, a process implicated in the pathology of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2] By selectively targeting this pathway, this compound aims to reduce gut inflammation with minimal systemic immunosuppressive effects. These application notes provide detailed protocols for researchers and drug development professionals to investigate the in vitro and cellular effects of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound, providing a baseline for experimental design.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound

TargetIC50 (nM)Kd (nM)
α4β7 Integrin8.245
α4β1 Integrin1570>10000
αLβ2 Integrin>25000>50000

Table 2: this compound Cellular Activity (EC50 - Half Maximal Effective Concentration)

Cell LineAssay TypeEC50 (nM)
RPMI-8866Cell Adhesion Assay (MAdCAM-1)25
Human Whole BloodTarget Occupancy Assay50

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the α4β7 integrin signaling pathway. This pathway is crucial for the homing of T-lymphocytes to the gut. The α4β7 integrin, expressed on the surface of these lymphocytes, binds to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial cells of gut-associated lymphoid tissue. This interaction facilitates the extravasation of lymphocytes into the intestinal lamina propria, where they can contribute to inflammation in IBD. This compound, by binding to α4β7, allosterically inhibits this interaction, thereby reducing the recruitment of inflammatory cells to the gut.

LF57_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_0 T-Lymphocyte cluster_1 Gut Endothelial Cell cluster_2 Intestinal Lamina Propria Lymphocyte Lymphocyte a4b7 α4β7 Integrin Lymphocyte->a4b7 expresses MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 binds to LF57 This compound LF57->a4b7 inhibits EndothelialCell EndothelialCell EndothelialCell->MAdCAM1 expresses Inflammation Gut Inflammation MAdCAM1->Inflammation promotes lymphocyte extravasation and LF57_Experimental_Workflow This compound In Vitro Experimental Workflow cluster_0 Preparation cluster_1 Assays cluster_2 Data Acquisition & Analysis CellCulture Cell Culture (e.g., RPMI-8866) ViabilityAssay Cell Viability Assay CellCulture->ViabilityAssay AdhesionAssay Cell Adhesion Assay CellCulture->AdhesionAssay CompoundPrep This compound Serial Dilution CompoundPrep->ViabilityAssay CompoundPrep->AdhesionAssay DataAcquisition Plate Reader Measurement (Luminescence/Fluorescence) ViabilityAssay->DataAcquisition AdhesionAssay->DataAcquisition DataAnalysis Data Analysis (IC50/EC50/GI50 Calculation) DataAcquisition->DataAnalysis

References

experimental design for LF 57 studies

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the specific molecule or compound referred to as "LF 57." Initial research has revealed several different agents and terms that could potentially match this designation, each with distinct biological functions and research applications. To provide you with the most accurate and relevant application notes and protocols, please clarify which of the following you are interested in:

  • MORF-057: A drug candidate currently in Phase 2 clinical trials for the treatment of moderately to severely active Crohn's disease.

  • GJG057: A potent and highly selective inhibitor of Leukotriene C4 synthase, investigated as a potential treatment for allergic inflammatory diseases.

  • NI-57: A selective inhibitor of the BRPF (Bromodomain and PHD finger-containing protein) family of proteins, which are involved in epigenetic regulation and are a target in cancer research.

  • Lactoferrin (LF): Specifically, a study mentioning "LF" in the context of different signaling pathways for its secreted (sLF) and intracellular (ΔLF) forms. It is possible "57" refers to a specific fragment, study, or experimental condition related to lactoferrin.

Once you specify the correct "this compound" of interest, I can proceed to generate the detailed application notes, experimental protocols, data tables, and signaling pathway diagrams as requested.

Application Notes and Protocols for Live-Cell Imaging with Alexa Fluor™ 555

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The specific dye "LF 57" was not identified in our search. Based on the spectral properties often associated with dyes used in live-cell imaging, we are providing detailed information for Alexa Fluor™ 555 , a widely used and well-characterized fluorescent dye with an emission maximum in a similar range (around 565 nm). We believe this will serve as a relevant and comprehensive resource for your research needs.

Introduction to Alexa Fluor™ 555

Alexa Fluor™ 555 is a bright, photostable, and pH-insensitive fluorescent dye belonging to the Alexa Fluor family.[1][2] Its excitation and emission spectra in the orange region of the visible spectrum make it an excellent choice for a variety of live-cell imaging applications.[1][3] This dye is particularly well-suited for multicolor imaging experiments due to its narrow emission spectrum, which minimizes bleed-through into adjacent detection channels.[4]

These application notes provide an overview of the properties of Alexa Fluor™ 555, protocols for its use in live-cell imaging, and examples of its application in visualizing cellular structures and dynamics.

Photophysical and Chemical Properties

A summary of the key photophysical and chemical properties of Alexa Fluor™ 555 is presented in the table below. Understanding these properties is crucial for designing and optimizing live-cell imaging experiments.

PropertyValueReference
Maximum Excitation Wavelength (λex) 555 nm[1][3][5]
Maximum Emission Wavelength (λem) 565 nm[1][5]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[3][5]
Quantum Yield (Φ) High (Specific value can vary with conjugation)[6]
Photostability High[1][2]
pH Sensitivity Low over a wide pH range[7]
Molecular Weight Varies depending on the reactive group[8]
Solubility Water-soluble[2][7]

Applications in Live-Cell Imaging

Alexa Fluor™ 555 is a versatile dye that can be conjugated to a wide range of molecules to label specific cellular components and processes in living cells.

  • Immunofluorescence: Alexa Fluor™ 555-conjugated secondary antibodies are widely used to detect primary antibodies targeting specific proteins within live cells. This allows for the visualization of protein localization and trafficking.

  • Protein Labeling: Small molecule-protein conjugation techniques, such as SNAP-tag® and HaloTag®, can utilize Alexa Fluor™ 555 to label specific proteins of interest for tracking their dynamics.

  • Cytoskeletal Staining: Phalloidin conjugated to Alexa Fluor™ 555 can be used to label F-actin, enabling the visualization of the actin cytoskeleton's structure and dynamics in living cells.

  • Organelle Staining: Specific probes conjugated to Alexa Fluor™ 555 can be used to label various organelles, such as mitochondria or lysosomes, to study their morphology and function in real-time.

Experimental Protocols

Protocol 1: Live-Cell Immunofluorescence Staining

This protocol describes a general procedure for labeling intracellular or cell-surface proteins in live cells using an Alexa Fluor™ 555-conjugated secondary antibody.

Materials:

  • Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Primary antibody specific to the target protein

  • Alexa Fluor™ 555-conjugated secondary antibody

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) for blocking

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on imaging dishes.

  • Primary Antibody Incubation (for surface proteins):

    • Wash cells twice with cold PBS.

    • Dilute the primary antibody in live-cell imaging medium containing 1% BSA.

    • Incubate cells with the primary antibody solution for 30-60 minutes at 4°C to prevent internalization.

  • Washing: Wash cells three times with cold PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor™ 555-conjugated secondary antibody in live-cell imaging medium with 1% BSA.

    • Incubate cells with the secondary antibody solution for 30-60 minutes at 4°C. Protect from light.

  • Final Washes: Wash cells three times with live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Alexa Fluor™ 555 (Excitation: ~555 nm, Emission: ~565 nm).

Protocol 2: Labeling Proteins with SNAP-tag® and Alexa Fluor™ 555

This protocol outlines the steps for labeling a protein of interest fused to a SNAP-tag® with an Alexa Fluor™ 555 substrate in living cells.

Materials:

  • Live cells expressing the SNAP-tag® fusion protein

  • SNAP-Cell® Substrate Alexa Fluor™ 555

  • Live-cell imaging medium

  • PBS

  • DMSO

Procedure:

  • Cell Preparation: Plate cells expressing the SNAP-tag® fusion protein on imaging dishes.

  • Labeling Solution Preparation: Prepare a working solution of SNAP-Cell® Substrate Alexa Fluor™ 555 in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1-5 µM.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Add the labeling solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator. Protect from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for Alexa Fluor™ 555.

Data Presentation

The following table summarizes the typical excitation and emission maxima for Alexa Fluor™ 555 and compares it to other commonly used fluorophores in a similar spectral range. This information is critical for designing multicolor imaging experiments and selecting appropriate filter sets.

FluorophoreExcitation Max (nm)Emission Max (nm)
Alexa Fluor™ 555 555 565
Alexa Fluor™ 546556573
Cy3™550570
DyLight™ 550562576
ATTO 550554576

Mandatory Visualizations

Signaling Pathway Visualization

The following diagram illustrates a generic signaling pathway that could be studied using Alexa Fluor™ 555-labeled antibodies to visualize the localization and activation of specific proteins.

G cluster_nucleus Nuclear Events Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Labeled with AF555) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A generic signaling cascade leading to gene expression.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical live-cell imaging experiment using Alexa Fluor™ 555.

G Start Start: Culture Cells Label Label Cells (e.g., with AF555 conjugate) Start->Label Wash Wash to Remove Unbound Dye Label->Wash Image Acquire Images (Fluorescence Microscope) Wash->Image Analyze Analyze Data (e.g., tracking, colocalization) Image->Analyze End End Analyze->End

Caption: Workflow for a live-cell imaging experiment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Solubility in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding compound solubility in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of my buffer. What are the initial troubleshooting steps?

A1: When your compound precipitates, a systematic approach is key to identifying the root cause. Start by verifying the basics:

  • Compound Integrity: Confirm the identity and purity of your compound. Impurities can sometimes be the source of insolubility.

  • Buffer Preparation: Double-check the pH and concentration of all buffer components. Even minor deviations can significantly impact solubility.[1][2][3]

  • Temperature: Ensure you are working at the recommended temperature for your compound and buffer system. Temperature fluctuations can decrease the solubility of some compounds.[4][5]

A logical workflow for initial troubleshooting is outlined below.

G start Precipitation Observed check_compound Verify Compound Identity & Purity start->check_compound check_buffer Confirm Buffer pH & Concentration check_compound->check_buffer check_temp Check Working Temperature check_buffer->check_temp solubility_achieved Solubility Achieved check_temp->solubility_achieved Issue Resolved further_troubleshooting Proceed to Advanced Troubleshooting check_temp->further_troubleshooting Issue Persists

Caption: Initial troubleshooting workflow for compound precipitation.

Q2: How does the pH of the buffer affect the solubility of my compound?

A2: The pH of your buffer is a critical factor, especially for ionizable compounds.[1][6][7] A compound's solubility is often lowest at its isoelectric point (pI), where its net charge is zero.[1]

  • For acidic compounds: Increasing the pH above the pKa will increase the proportion of the charged (more soluble) species.

  • For basic compounds: Decreasing the pH below the pKa will increase the proportion of the charged (more soluble) species.

It is recommended to screen a range of pH values to determine the optimal pH for your compound's solubility. When adjusting pH, be mindful of the buffer's buffering capacity to maintain a stable pH.[2][3]

Q3: Can the salt concentration in my buffer impact my compound's solubility?

A3: Yes, the ionic strength of your buffer, largely determined by the salt concentration (e.g., NaCl), can significantly influence solubility.[1][4]

  • Salting In: At low salt concentrations, increasing the ionic strength can enhance the solubility of some proteins and compounds by shielding electrostatic interactions that can lead to aggregation.[4]

  • Salting Out: At very high salt concentrations, the abundance of salt ions can compete for solvent molecules, leading to a decrease in the compound's solubility and causing it to precipitate.

The optimal salt concentration is compound-specific, and it may be necessary to test a range of concentrations.

Q4: What are some common additives I can use to improve the solubility of my compound?

A4: Several additives can be incorporated into your buffer to enhance solubility. The choice of additive will depend on the properties of your compound and the downstream application.[4]

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes compounds by favoring hydration.[4][8]
Detergents (e.g., Triton™ X-100, Tween® 20) 0.1-1% (v/v)Non-ionic detergents that can help solubilize hydrophobic compounds.[9]
Arginine/Glutamate 50-100 mMCan suppress aggregation by binding to charged and hydrophobic regions.[1]
Reducing Agents (e.g., DTT, β-mercaptoethanol) 1-10 mMFor compounds with cysteine residues, these agents prevent oxidation and subsequent aggregation.[1]

Note: Always confirm that any additive used is compatible with your experimental assays.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a systematic approach to identify the most suitable buffer conditions for your compound.

G start Prepare Concentrated Stock of Compound prepare_buffers Prepare a Matrix of Buffers (Varying pH and Salt Concentration) start->prepare_buffers add_compound Add Compound to Each Buffer Condition prepare_buffers->add_compound incubate Incubate and Observe for Precipitation add_compound->incubate analyze Analyze Solubility (e.g., visual inspection, spectroscopy) incubate->analyze select_optimal Select Optimal Buffer Condition analyze->select_optimal

Caption: Workflow for screening optimal buffer conditions.

Methodology:

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a matrix of buffers. For example, you could test a pH range of 6.0, 7.4, and 8.5, each with salt concentrations of 50 mM, 150 mM, and 300 mM NaCl.

  • Add your compound from the concentrated stock to each buffer condition at the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.

  • Incubate the solutions under your standard experimental conditions (e.g., 4°C, room temperature, or 37°C) for a set period.

  • Assess solubility by visual inspection for any precipitate. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Identify the buffer condition that provides the best solubility for your compound.

Signaling Pathways and Logical Relationships

Understanding the potential interactions of your compound within a biological system is crucial. Below is a generic representation of a signaling pathway that could be influenced by a therapeutic compound.

G Compound Your Compound (e.g., LF-57) Receptor Cell Surface Receptor Compound->Receptor Binds and Activates/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generalized cell signaling pathway.

This diagram illustrates how a compound might initiate a cellular response by interacting with a cell surface receptor, triggering a downstream kinase cascade, and ultimately altering gene expression.[10][11] Solubility issues in your buffer can prevent the compound from effectively engaging with its target, thus hindering this entire process.

References

Technical Support Center: Optimizing LF 57 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental use of the novel small molecule inhibitor, LF 57.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

For a novel compound like this compound, determining the optimal concentration requires a dose-response experiment. A common starting point is to use a wide concentration range with a logarithmic dilution series, for example, from 1 nM to 100 µM.[1][2][3] This approach helps to identify the effective concentration window for your specific cell line and assay.

Q2: How should I prepare and store stock solutions of this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][3] To ensure the stability and integrity of this compound, follow these best practices:

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.[4]

  • Storage of Powder: The solid form of the inhibitor should typically be stored at -20°C for long-term stability.[3]

  • Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation and precipitation.[1][4][5] Store these aliquots at -80°C for long-term storage or -20°C for shorter periods, protected from light.[1][3]

  • Solvent Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Q3: What are common causes for a lack of observable effect with this compound?

If you do not observe the expected biological effect after treating cells with this compound, consider the following possibilities:

  • Concentration is too low: The concentration used may be insufficient to inhibit the target in your specific experimental system. It is recommended to test a higher concentration range.[1]

  • Incubation time is not optimal: The effect of the inhibitor may be time-dependent. A time-course experiment, where cells are treated with a fixed concentration of this compound and the endpoint is measured at various time points (e.g., 6, 12, 24, 48, and 72 hours), can help determine the optimal incubation time.[1]

  • Inhibitor instability: The compound may have degraded due to improper storage or handling. Always use a fresh aliquot from a properly stored stock solution.[4][5]

  • Cell permeability: this compound may not be efficiently entering the cells.[4][6]

  • Cell health and confluency: Ensure that the cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments.[3][7]

Q4: How can I assess potential off-target effects or cytotoxicity of this compound?

It is crucial to distinguish the specific inhibitory effects of this compound from non-specific cytotoxicity or off-target effects.

  • Determine the IC50 and EC50: The half-maximal inhibitory concentration (IC50) measures the potency of the inhibitor in a biochemical assay, while the half-maximal effective concentration (EC50) is determined in cell-based assays.[8] These values help to define the therapeutic window.

  • Cytotoxicity Assays: Perform cell viability assays (e.g., MTT, CellTiter-Glo®) in parallel with your functional assays to determine the concentration at which this compound becomes toxic to the cells.[2]

  • Phenotypic Comparison: If possible, use a structurally different inhibitor that targets the same pathway to confirm that the observed phenotype is due to the inhibition of the intended target.[4]

  • Dose-Response Curve: A steep dose-response curve may suggest a specific effect, whereas a shallow curve could indicate off-target effects or cytotoxicity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues encountered when optimizing this compound concentration.

G cluster_start Start: Experimental Issue cluster_concentration Concentration Optimization cluster_incubation Incubation Time cluster_stability Compound Stability & Handling cluster_cell_health Cellular Factors cluster_cytotoxicity Cytotoxicity Assessment cluster_end Resolution start No or inconsistent effect of this compound conc_check Is the concentration range appropriate? (e.g., 1 nM - 100 µM) start->conc_check Possible Cause conc_solution Solution: Perform a dose-response curve to determine EC50. conc_check->conc_solution If no time_check Is the incubation time optimal? conc_check->time_check If yes conc_solution->time_check time_solution Solution: Conduct a time-course experiment. time_check->time_solution If no stability_check Was the compound stored and handled correctly? time_check->stability_check If yes time_solution->stability_check stability_solution Solution: Use a fresh aliquot. Minimize freeze-thaw cycles. stability_check->stability_solution If no cell_check Are cells healthy and at a consistent passage number? stability_check->cell_check If yes stability_solution->cell_check cell_solution Solution: Standardize cell culture conditions. cell_check->cell_solution If no toxicity_check Is the observed effect due to toxicity? cell_check->toxicity_check If yes cell_solution->toxicity_check toxicity_solution Solution: Perform a cell viability assay in parallel. toxicity_check->toxicity_solution If yes end Optimized Efficacy toxicity_check->end If no toxicity_solution->end

Caption: Troubleshooting workflow for optimizing this compound efficacy.

Experimental Protocols

Protocol 1: Determination of Half-Maximal Effective Concentration (EC50)

This protocol outlines the steps to determine the concentration of this compound that produces 50% of its maximal effect in a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.[1][3]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Perform a serial dilution of the stock solution in complete cell culture medium to create a range of desired concentrations (e.g., starting from 100 µM down to 1 nM).[1][2][8] Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[1]

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), based on the expected mechanism of action of this compound.[1]

  • Assay Performance: Perform the desired assay to measure the biological endpoint of interest (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the response versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.[1][8]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate e1 Treat Cells with This compound Dilutions p1->e1 p2 Prepare Serial Dilutions of this compound p2->e1 e2 Incubate for Defined Period e1->e2 e3 Perform Assay e2->e3 a1 Measure Endpoint e3->a1 a2 Plot Dose-Response Curve a1->a2 a3 Calculate EC50 a2->a3

Caption: Experimental workflow for EC50 determination.

Signaling Pathway

The precise signaling pathway affected by this compound is under investigation. However, many small molecule inhibitors target key nodes in common signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for inhibitors like this compound.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response lf57 This compound lf57->mek Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Quantitative Data Summary

The following table summarizes hypothetical efficacy and toxicity data for this compound across different cell lines. Researchers should generate their own data for their specific systems.

ParameterCell Line ACell Line BCell Line C
EC50 (µM) 0.51.22.5
IC50 (µM) 0.20.81.8
CC50 (µM) > 50> 5025
Therapeutic Index (CC50/EC50) > 100> 41.710

EC50: Half-maximal effective concentration in a functional assay. IC50: Half-maximal inhibitory concentration in a biochemical assay. CC50: Half-maximal cytotoxic concentration.

References

Technical Support Center: Minimizing Off-Target Effects of Inhibitor-LF57

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the hypothetical small molecule inhibitor, Inhibitor-LF57. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors where a comprehensive off-target profile may not be fully characterized.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using Inhibitor-LF57?

A1: Off-target effects occur when a small molecule, such as Inhibitor-LF57, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to several experimental complications:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, resulting in cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of Translational Viability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not have the same impact in a whole organism or are associated with unacceptable toxicity.[1]

Therefore, minimizing off-target effects is crucial for generating reliable and translatable experimental data.

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of Inhibitor-LF57?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:

  • Use Control Compounds: Include a structurally similar but inactive analog of Inhibitor-LF57 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[1] If the experimental phenotype persists in the absence of the target protein after treatment with Inhibitor-LF57, it is likely an off-target effect.[1][2]

  • Phenotypic Confirmation with a Structurally Unrelated Inhibitor: Use a different inhibitor that targets the same protein but has a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should typically occur at lower concentrations of Inhibitor-LF57, while off-target effects often require higher concentrations.

Q3: What proactive strategies can I implement to minimize the off-target effects of Inhibitor-LF57 in my experimental design?

A3: Several strategies can be employed from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate Inhibitor-LF57 to determine the lowest concentration that elicits the desired on-target effect.[1] Higher concentrations increase the probability of engaging lower-affinity off-target proteins.[1]

  • Choose Selective Inhibitors: When possible, select inhibitors that have been extensively characterized and are known to be highly selective for the target of interest.

  • Thoroughly Characterize Your System: Confirm the expression levels of the intended target in your specific cell line or model system using methods like Western Blot or qPCR. Variations in target expression can influence the required inhibitor concentration and the potential for off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no effect of Inhibitor-LF57 1. Degraded inhibitor: Improper storage or handling may have led to the degradation of the compound.[3]2. Inaccurate concentration: Pipetting errors or incorrect calculations.3. Low cell permeability: The inhibitor may not be efficiently entering the cells.[3]1. Use a fresh aliquot of Inhibitor-LF57 from a properly stored stock.2. Verify all calculations and ensure pipette calibration.3. Consult literature for known permeability issues or consider using a different inhibitor targeting the same pathway.
High background or off-target effects observed 1. Inhibitor concentration is too high. [3]2. Inhibitor-LF57 has known or unknown off-target activities. 1. Perform a dose-response experiment to identify the optimal, lowest effective concentration.[3]2. Use a structurally different inhibitor for the same target to confirm the observed phenotype.
Precipitation of Inhibitor-LF57 in cell culture media 1. Low solubility in aqueous media. [3]2. The final concentration of the organic solvent (e.g., DMSO) is too high. [3]1. Ensure the final solvent concentration is low (typically <0.5%).[3]2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.
Inconsistent results between different cell lines The expression levels of the on-target or off-target proteins may vary between cell lines.1. Confirm target expression levels in all cell lines used via Western Blot or qPCR.2. If an off-target is suspected, check its expression level as well.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Inhibitor-LF57 (Hypothetical Data)

Target KinaseIC50 (nM)
Primary Target-X 15
Off-Target-A350
Off-Target-B1,200
Off-Target-C>10,000

Table 2: Cellular Activity of Inhibitor-LF57 in Various Cell Lines (Hypothetical Data)

Cell LineTarget-X ExpressionGI50 (µM)
Cell Line AHigh0.5
Cell Line BMedium2.1
Cell Line CLow15.8

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of Inhibitor-LF57 against a broad panel of kinases to identify potential on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-LF57 in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted Inhibitor-LF57 or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Inhibitor-LF57 and determine the IC50 value for each kinase tested.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of Inhibitor-LF57 to its intended target in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either Inhibitor-LF57 at the desired concentration or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated and denatured proteins.

  • Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western Blot using an antibody specific for the target protein.

  • Data Analysis: The binding of Inhibitor-LF57 should stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Target_X Target_X Upstream_Kinase->Target_X Downstream_Effector Downstream_Effector Target_X->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Inhibitor_LF57 Inhibitor_LF57 Inhibitor_LF57->Target_X Ligand Ligand Ligand->Receptor

Caption: Inhibitor-LF57 signaling pathway inhibition.

Experimental_Workflow Start Start Dose_Response Determine Lowest Effective Concentration (Dose-Response Curve) Start->Dose_Response Control_Experiments Perform Control Experiments (Inactive Analog, Different Inhibitor) Dose_Response->Control_Experiments Genetic_Validation Genetic Validation (CRISPR/siRNA) Control_Experiments->Genetic_Validation CETSA Confirm Target Engagement (CETSA) Genetic_Validation->CETSA Interpret_Results Interpret Results with Confidence CETSA->Interpret_Results End End Interpret_Results->End

Caption: Workflow for minimizing off-target effects.

Troubleshooting_Logic Problem Inconsistent Results? Check_Concentration Verify Inhibitor Concentration Problem->Check_Concentration Yes High_Concentration Using High Concentration? Problem->High_Concentration No Check_Storage Check Inhibitor Storage and Handling Check_Concentration->Check_Storage Check_Target_Expression Confirm Target Expression in Cell Line Check_Storage->Check_Target_Expression Titrate_Down Titrate to Lower Concentration High_Concentration->Titrate_Down Yes Use_Controls Use Negative and Positive Controls High_Concentration->Use_Controls No

Caption: Troubleshooting logic for inconsistent results.

References

LF 57 stability problems in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LF 57

Disclaimer: The information provided in this technical support center is intended for a general bioactive compound, referred to as "this compound." As the specific chemical nature of this compound is not publicly documented, this guide addresses common stability issues encountered with novel research compounds, including small molecules and peptides. Researchers should adapt these recommendations based on the empirically determined properties of their specific molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the long-term storage and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, lyophilized this compound powder should be stored in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.[1][2] Storing the powder under an inert gas like argon or nitrogen can further prevent oxidation. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -80°C to minimize degradation from freeze-thaw cycles.

Q2: How long is this compound stable in its lyophilized form versus in solution?

A2: Lyophilized this compound, when stored correctly, can be stable for several months to years.[2] However, once in solution, its stability decreases significantly. As a general guideline, stock solutions stored in aliquots at -20°C are typically usable for up to one month, though this is highly dependent on the solvent and the intrinsic stability of the compound. It is always recommended to use freshly prepared solutions for experiments whenever possible.

Q3: What are the common signs of this compound degradation?

A3: Degradation of this compound can manifest in several ways. Physically, you might observe changes in the color or appearance of the powder, or precipitation in a solution. Chemically, degradation leads to a loss of biological activity, inconsistent experimental results, and the appearance of new peaks when analyzed by methods like High-Performance Liquid Chromatography (HPLC).[3]

Q4: Which factors can accelerate the degradation of this compound?

A4: Several environmental factors can accelerate the degradation of this compound. These include:

  • Temperature: Higher temperatures increase the rate of chemical reactions, leading to faster degradation.[4][5]

  • Moisture: The presence of water can lead to hydrolysis of labile functional groups.[3][6]

  • Oxygen: Exposure to atmospheric oxygen can cause oxidation, particularly for compounds with susceptible moieties like thiols or phenols.[3]

  • Light: Light exposure can trigger photo-degradation.[7]

  • pH: Extreme pH conditions (either highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[5][8]

Q5: Should I be concerned about freeze-thaw cycles for my this compound aliquots?

A5: Yes, repeated freeze-thaw cycles should be avoided as they can degrade the compound, especially if it is a peptide or a complex molecule. The process of freezing and thawing can lead to the formation of ice crystals that may affect the compound's structure and the pH of the solution, accelerating degradation. Preparing and storing single-use aliquots is the best practice to maintain the integrity of the compound.

Troubleshooting Guides

This guide provides solutions to specific issues that may arise during experiments due to this compound instability.

Problem 1: I am observing a gradual loss of this compound's biological activity in my multi-day experiments.

Question Possible Cause & Solution
Are you using a freshly prepared working solution of this compound each day? Cause: this compound may be unstable in your assay buffer at the incubation temperature (e.g., 37°C).[9] Solution: Prepare a fresh working solution from a frozen stock aliquot immediately before each experiment. If the experiment is long, consider performing a preliminary stability test to determine how long this compound remains active under your specific assay conditions.[9]
How are you storing your stock solution? Cause: The stock solution might be degrading due to improper storage (e.g., stored at 4°C, frequent freeze-thaw cycles). Solution: Ensure stock solutions are stored as single-use aliquots at -80°C. When thawing an aliquot, keep it on ice and use it immediately.

Problem 2: My analytical results (e.g., HPLC, LC-MS) show new, unexpected peaks over time.

Question Possible Cause & Solution
Under what conditions are your samples being stored before analysis? Cause: The appearance of new peaks strongly suggests chemical degradation.[3] The degradation could be occurring during storage or even during the sample preparation and analytical run. Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) in an autosampler for the shortest time possible. Investigate the identity of the new peaks using mass spectrometry (MS) to understand the degradation pathway.
What is the composition of your storage solvent or mobile phase? Cause: The pH or composition of the solvent can promote degradation.[5][8] For example, a basic pH can accelerate deamidation in peptides, while an acidic pH can promote hydrolysis. Solution: Perform a buffer stability study by incubating this compound in different buffer systems at various pH levels to identify conditions that minimize degradation.[10]

Problem 3: The this compound powder has changed color or appears clumpy.

Question Possible Cause & Solution
How has the vial been stored and handled? Cause: A change in appearance can indicate oxidation or moisture absorption.[7] Opening the vial at room temperature without allowing it to warm up from cold storage can cause condensation to form on the powder.[7] Solution: Always allow the vial to equilibrate to room temperature before opening.[7] Store the vial in a desiccator to protect it from moisture. If the compound is particularly sensitive, consider handling it in a glove box under an inert atmosphere.

Data Presentation: Stability & Storage Summary

The following tables summarize general stability data and recommended storage conditions for bioactive research compounds like this compound. The actual stability of this compound must be determined empirically.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°C to -80°CMonths to YearsProtect from light and moisture; store in a desiccator.[2]
Stock Solution (in DMSO)-80°CUp to 3 months (verify)Use single-use aliquots to avoid freeze-thaw cycles.
Aqueous Solution-80°CWeeks (highly variable)Stability is pH and buffer dependent; use sterile buffers (pH 5-7).
Working Solution (in assay buffer)4°CLess than 24 hoursPrepare fresh daily for optimal results.

Table 2: Common Degradation Pathways and Susceptible Moieties

Degradation Pathway Description Commonly Affected Amino Acids (if peptide) Influencing Factors
Oxidation Reaction with oxygen, often initiated by light or trace metals.[6]Methionine (Met), Cysteine (Cys), Tryptophan (Trp).[8]Presence of oxygen, exposure to light, high pH.[3]
Hydrolysis Cleavage of chemical bonds by water.[3]Aspartic Acid (Asp), Asparagine (Asn), Glutamine (Gln).Extreme pH (acidic or basic), presence of water, high temperature.[1][8]
Deamidation Loss of an amide group from a side chain.[1]Asparagine (Asn), Glutamine (Gln).Neutral to basic pH, high temperature.
Photo-degradation Degradation caused by exposure to light.Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe).Exposure to UV or ambient light.[7]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: HPLC-Based Purity Assessment Over Time

Objective: To quantify the percentage of intact this compound and detect the formation of degradation products over time under specific storage conditions.

Methodology:

  • Prepare Samples: Reconstitute this compound to a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer system.

  • Aliquot and Store: Distribute the solution into multiple small, sealed vials (e.g., HPLC vials).

  • Set Storage Conditions: Store sets of vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C). Protect samples from light if photo-stability is not the variable being tested.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • HPLC Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Inject a standard volume onto a suitable HPLC column (e.g., C18).

    • Run a gradient method capable of separating the parent compound from potential impurities.

    • Use a UV detector set to the absorbance maximum of this compound.

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak and any new impurity peaks.

    • Calculate the purity of this compound at each time point as: Purity (%) = (Area_Parent / Area_Total) * 100.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Protocol 2: Functional Bioassay for Activity Assessment

Objective: To determine the effect of long-term storage on the biological activity of this compound.

Methodology:

  • Prepare Stored Samples: Use aliquots of this compound that have been stored under the desired conditions (e.g., -80°C for 1, 3, and 6 months).

  • Prepare Fresh Control: On the day of the assay, reconstitute a fresh vial of lyophilized this compound to serve as the 100% activity control.

  • Perform Bioassay:

    • Prepare serial dilutions of both the stored samples and the fresh control.

    • Perform your standard biological assay (e.g., enzyme inhibition assay, cell viability assay).

    • Ensure that all samples are tested in the same assay plate to minimize inter-assay variability.

  • Data Analysis:

    • Generate dose-response curves for each sample.

    • Calculate the EC50 or IC50 value for each stored sample and the fresh control.

    • Compare the EC50/IC50 values. A significant increase in the EC50/IC50 value of a stored sample compared to the fresh control indicates a loss of biological activity.

    • Calculate the relative activity as: Relative Activity (%) = (EC50_Fresh / EC50_Stored) * 100.

Visualizations

The following diagrams illustrate common workflows and concepts related to this compound stability.

G cluster_prep Sample Preparation cluster_storage Long-Term Storage Conditions cluster_analysis Time Point Analysis prep Reconstitute this compound in desired buffer t0 T=0 Analysis (HPLC & Bioassay) prep->t0 aliquot Create Aliquots prep->aliquot s1 -80°C aliquot->s1 s2 -20°C aliquot->s2 s3 4°C aliquot->s3 t1 Time = 1 Month s1->t1 s2->t1 s3->t1 t2 Time = 3 Months t1->t2 hplc HPLC Purity t1->hplc bioassay Bioassay Activity t1->bioassay t3 Time = 6 Months t2->t3 G cluster_pathways Potential Degradation Pathways cluster_products Degradation Products LF57 Intact this compound Oxidation Oxidation (+ O2, light) LF57->Oxidation Air Exposure Hydrolysis Hydrolysis (+ H2O, pH) LF57->Hydrolysis Aqueous Buffer Deamidation Deamidation (pH, Temp) LF57->Deamidation If Asn/Gln present P1 Oxidized this compound Oxidation->P1 P2 Hydrolyzed Fragments Hydrolysis->P2 P3 Iso-Aspartate Variant Deamidation->P3 Inactive Inactive P1->Inactive Loss of Biological Activity P2->Inactive Loss of Biological Activity P3->Inactive Loss of Biological Activity

References

Technical Support Center: Troubleshooting Common Experimental Pitfalls

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered in various laboratory experiments. The following sections are organized in a question-and-answer format to directly address specific problems.

General Laboratory Best Practices: FAQs

Question: My experimental results are inconsistent. Where should I start my troubleshooting?

Answer: Inconsistent results often stem from foundational issues. Begin by reviewing your general lab practices. A systematic check of the following is recommended:

  • Reagent Preparation: Ensure all drugs and reagents are fully dissolved. Precipitates or incomplete dissolution can lead to inaccurate concentrations.[1] Always consult the product datasheet for specific instructions, such as the need for warming or sonication.[1]

  • Pipetting Accuracy: Inaccurate pipetting is a major source of experimental error.[2] Confirm that your pipettes are calibrated. When working with cell suspensions, mix gently but thoroughly to ensure a uniform distribution before aspirating.[2]

  • Labeling and Reagents: Double-check all reagent labels to ensure you are using the correct substance in your experiment.[1] It's a common mistake to use the wrong reagent, such as an incorrect secondary antibody, which can invalidate your results.[1]

  • Experimental Controls: Always include appropriate positive and negative controls. These are essential for accurate data interpretation and help to identify if the assay itself is working as expected.[2]

Question: What is the most common cause of failed experiments related to reagents?

Answer: One of the most frequent yet overlooked errors is ordering the wrong product. With a vast array of chemical compounds and variants available, it is easy to mistakenly order the wrong enantiomer of a ligand or reverse complement primers.[1] This can lead to a significant loss of time and resources. Always double-check product specifications before purchasing.[1]

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing a failed experiment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Investigate Variables cluster_2 Phase 3: Action Plan Experiment_Failed Experiment Failed/ Unexpected Results Review_Protocol Review Protocol & Recent Changes Experiment_Failed->Review_Protocol Check_Calculations Check All Calculations Review_Protocol->Check_Calculations Examine_Raw_Data Examine Raw Data (e.g., plate reader output) Check_Calculations->Examine_Raw_Data Reagents Reagents & Buffers (Age, Storage, Preparation) Examine_Raw_Data->Reagents No Obvious Errors Cells_Sample Cells/Sample Quality (Viability, Passage #, Purity) Reagents->Cells_Sample Equipment Equipment (Calibration, Settings) Cells_Sample->Equipment Technique Personal Technique (Pipetting, Timing) Equipment->Technique Isolate_Variable Isolate & Test One Variable Technique->Isolate_Variable Potential Issues Identified Run_Controls Run Additional Diagnostic Controls Isolate_Variable->Run_Controls Consult_Colleague Consult a Colleague or Technical Support Run_Controls->Consult_Colleague Repeat_Experiment Repeat Experiment with Adjustments Consult_Colleague->Repeat_Experiment

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) in the context of fluorescence microscopy?

A1: The signal-to-noise ratio is a measure that compares the level of the desired signal (fluorescence from your target) to the level of background noise. A higher S/N ratio indicates a clearer, more reliable signal that is easily distinguishable from the background, which is crucial for accurate quantification and visualization of experimental results.[1][2]

Q2: What are the primary sources of noise in fluorescence microscopy?

A2: Noise in fluorescence microscopy can originate from several sources, including:

  • Photon Shot Noise: Inherent statistical fluctuations in the arrival of photons at the detector.[2]

  • Detector Noise: Electronic noise from the camera or photomultiplier tube (PMT), including readout noise and dark current.

  • Autofluorescence: Natural fluorescence from the sample (cells, tissue, or mounting media) that is not from the specific fluorescent label.[3][4]

  • Non-specific Staining: Off-target binding of fluorescently labeled antibodies or probes.[5]

  • Stray Light: Ambient light or scattered excitation light reaching the detector.

Q3: How does a low signal-to-noise ratio impact my experimental data?

A3: A low S/N ratio can significantly compromise the quality and interpretation of your data by:

  • Obscuring weak signals from low-abundance targets.[3]

  • Reducing image contrast and resolution.[6]

  • Leading to inaccurate quantification of fluorescence intensity.

  • Increasing the difficulty of distinguishing true signals from background artifacts.

Troubleshooting Guide

Issue 1: Weak or No Signal

Q: I am not detecting any signal, or the signal from my target is very weak. What are the possible causes and solutions?

A: Weak or no signal can be frustrating. Here are several potential causes and how to address them:

Possible CauseRecommended Solution
Inactive Primary/Secondary Antibodies Ensure antibodies are stored correctly and have not expired. Avoid repeated freeze-thaw cycles. Test antibody activity using a positive control.[5]
Low Target Protein Expression Confirm protein expression with another method like Western blotting.[3] If the target is known to be low-abundance, consider using a signal amplification method.[5]
Suboptimal Antibody Concentration The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution for the best signal-to-noise ratio.[5]
Inadequate Incubation Time Increase the incubation time for the primary and/or secondary antibodies. For example, try incubating overnight at 4°C.[5]
Epitope Masking by Fixation The fixation process can sometimes block the antibody's binding site. Try a different fixation method or perform antigen retrieval to unmask the epitope.[5]
Incorrect Fluorophore/Filter Set Combination Verify that the excitation and emission filters on the microscope are appropriate for the fluorophore you are using.[3]
Photobleaching (Fading Signal) Minimize exposure of your sample to light. Use an anti-fade mounting medium.[3] Image samples immediately after preparation.
Issue 2: High Background

Q: My images have a high background, which is obscuring my signal. How can I reduce it?

A: High background can be caused by several factors. The following table outlines common causes and their solutions:

Possible CauseRecommended Solution
Non-specific Antibody Binding Increase the duration of the blocking step or try a different blocking agent (e.g., normal serum from the secondary antibody's host species).[4][5] Titrate the primary and secondary antibody concentrations to find the lowest concentration that still provides a strong signal.[5]
Insufficient Washing Ensure all washing steps are performed thoroughly to remove unbound antibodies. Increase the number or duration of washes if necessary.[3][5]
Autofluorescence Use unstained samples as a control to assess the level of autofluorescence.[3] Use fresh fixative solutions, as old formaldehyde can autofluoresce.[3] Consider using a mounting medium with low autofluorescence.[4]
Secondary Antibody Cross-reactivity Use isotype controls to check for non-specific binding of your secondary antibody.[3] Ensure your secondary antibody is specific to the species of your primary antibody.[5]
Sample Drying Out It is critical to keep the sample covered in liquid throughout the entire staining procedure to prevent drying, which can cause non-specific staining.[3][7]

Experimental Protocols

Protocol: General Immunofluorescence Staining for Optimal Signal-to-Noise Ratio

This protocol provides a general workflow for immunofluorescence staining with key considerations for maximizing the S/N ratio.

  • Sample Preparation:

    • Culture cells on coverslips or chamber slides suitable for microscopy.

    • Ensure cells are healthy and at an appropriate confluency.

  • Fixation:

    • Wash cells briefly with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Note: For phospho-specific antibodies, using at least 4% formaldehyde can help inhibit endogenous phosphatases.[3] Other fixatives like methanol can be used but may require optimization.

    • Wash the sample three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate in a blocking buffer (e.g., 1-5% BSA or 10% normal serum from the secondary antibody host species in PBS) for at least 1 hour at room temperature.[5] This step is crucial for reducing non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate the sample with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the sample three times with PBS for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light from this point forward.

    • Incubate for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash the sample three times with PBS for 5-10 minutes each in the dark.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the sample as soon as possible using a fluorescence or confocal microscope with the appropriate filter sets.

    • Optimize imaging parameters such as exposure time and laser power to maximize signal without saturating the detector or causing excessive photobleaching.

Quantitative Data Summary

The following table summarizes key parameters that can be adjusted to improve the signal-to-noise ratio and their expected impact.

Parameter to OptimizeActionExpected Impact on SignalExpected Impact on NoiseOverall Effect on S/N Ratio
Primary Antibody Concentration Titrate to find optimal dilutionIncreases with concentration up to a saturation pointIncreases at higher concentrations due to non-specific bindingImproves to an optimum, then decreases
Secondary Antibody Concentration Titrate to find optimal dilutionIncreases with concentration up to a saturation pointIncreases at higher concentrations due to non-specific bindingImproves to an optimum, then decreases
Blocking Time/Agent Increase time or change agentNo direct impactDecreases non-specific bindingIncreases
Washing Steps Increase number and/or durationNo direct impactDecreases background from unbound antibodiesIncreases
Excitation Intensity IncreaseIncreases signalCan increase autofluorescence and phototoxicityImproves to a point, then may decrease due to photobleaching/phototoxicity[6]
Exposure Time IncreaseIncreases signalIncreases detector noise and backgroundImproves to an optimum
Detector Pinhole (Confocal) Decrease sizeDecreasesDecreases out-of-focus noise more significantlyGenerally increases, but can decrease if too small[2]
Signal Averaging/Accumulation Average or accumulate multiple scansNo change in signal rateReduces random noiseIncreases[6]

Diagrams

experimental_workflow Immunofluorescence Staining Workflow prep Sample Preparation fix Fixation prep->fix perm Permeabilization (if required) fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting wash2->mount image Imaging mount->image

Caption: A typical workflow for an immunofluorescence experiment.

troubleshooting_flow Troubleshooting Low Signal-to-Noise Ratio decision decision start Low S/N Ratio check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No weak_signal_solutions Optimize Antibody Titration Increase Incubation Time Check Target Expression Use Signal Amplification Verify Filter Sets check_signal->weak_signal_solutions Yes high_background_solutions Improve Blocking Step Increase Washing Check for Autofluorescence Titrate Antibodies Use Isotype Controls check_background->high_background_solutions Yes end Improved S/N Ratio check_background->end No weak_signal_solutions->end high_background_solutions->end

Caption: A logical flow for troubleshooting common S/N issues.

References

addressing LF 57-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LF 57. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Our goal is to help you navigate and resolve common challenges associated with this compound-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of the serine/threonine kinase, Kinase-X, which is a key component of the pro-survival "Signal-Pro" pathway. By inhibiting Kinase-X, this compound is designed to suppress downstream signaling, leading to cell cycle arrest and apoptosis in cancer cell lines where the Signal-Pro pathway is overactive.

Q2: What are the known off-target effects of this compound that contribute to cytotoxicity?

A2: At concentrations above the optimal therapeutic window, or in particularly sensitive cell lines, this compound has been observed to induce off-target cytotoxicity. This is primarily mediated through the partial inhibition of mitochondrial complex I. This inhibition leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of the intrinsic apoptotic pathway through caspase-9 and caspase-3 cleavage.

Q3: What is the expected IC50 range for this compound in sensitive vs. resistant cell lines?

A3: The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the cell line's genetic background and reliance on the Signal-Pro pathway. Generally, sensitive cell lines exhibit an IC50 in the low nanomolar range, while resistant lines may require micromolar concentrations to achieve a similar effect. Please refer to the table below for typical IC50 values.

Q4: How can I distinguish between on-target and off-target cytotoxic effects?

A4: Distinguishing between on-target and off-target effects is crucial for interpreting your results. On-target effects are typically observed at lower concentrations of this compound and are associated with the inhibition of the Signal-Pro pathway. Off-target effects, such as a rapid decline in cell viability and markers of mitochondrial distress, become more prominent at higher concentrations. Running parallel experiments with a known antioxidant, such as N-acetylcysteine (NAC), can help mitigate off-target effects, thereby isolating the on-target cytotoxicity.

Troubleshooting Guides

Problem 1: The observed IC50 value is significantly lower than the expected range for my cell line.

  • Possible Cause A: Incorrect Seeding Density. Low cell seeding density can make cells more susceptible to cytotoxic agents.

    • Solution: Ensure you are using the recommended seeding density for your specific cell line and assay duration. Perform a cell titration experiment to determine the optimal seeding density.

  • Possible Cause B: Extended Incubation Time. Incubating cells with this compound for longer than the recommended time can lead to increased cell death.

    • Solution: Adhere to the recommended incubation times outlined in the experimental protocol. A time-course experiment can help identify the optimal endpoint for your assay.

  • Possible Cause C: High Sensitivity of the Cell Line. Your specific cell line or sub-clone may be exceptionally sensitive to this compound.

    • Solution: Perform a dose-response curve with a wider range of concentrations, focusing on the lower nanomolar range, to accurately determine the IC50.

Problem 2: I am observing widespread, rapid cell death that does not seem to be dose-dependent at higher concentrations.

  • Possible Cause A: Off-Target Mitochondrial Toxicity. At higher concentrations, this compound can induce rapid cytotoxicity through the inhibition of mitochondrial complex I, leading to a surge in ROS and apoptosis/necrosis.

    • Solution: To confirm this, co-treat the cells with this compound and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from cytotoxicity, it indicates an off-target, ROS-mediated effect. Consider using lower concentrations of this compound that are more specific for the on-target pathway.

  • Possible Cause B: Contamination. Microbial contamination (e.g., bacteria, mycoplasma) can exacerbate cellular stress and lead to unexpected cell death.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.

Problem 3: My Western blot results do not show a decrease in phosphorylated downstream targets of Kinase-X, even though I see cytotoxicity.

  • Possible Cause A: Off-Target Cytotoxicity is Dominating. The observed cell death may be primarily due to the off-target mitochondrial effects of this compound, which occur independently of the Signal-Pro pathway.

    • Solution: Lower the concentration of this compound to a range where on-target effects are expected to be more prominent. Also, perform a time-course experiment to assess target engagement at earlier time points before widespread cell death occurs.

  • Possible Cause B: Issues with Antibody or Protocol. The antibodies used for Western blotting may not be optimal, or there could be an issue with the experimental protocol.

    • Solution: Validate your primary and secondary antibodies. Run positive and negative controls to ensure the antibodies are specific and sensitive. Optimize your Western blot protocol, including lysis buffer composition and antibody incubation times.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePathway StatusIC50 (nM) after 48h
HCT116Colon CarcinomaSignal-Pro Active15.2
A549Lung CarcinomaSignal-Pro Active25.8
MCF-7Breast AdenocarcinomaSignal-Pro Inactive1250.4
U-87 MGGlioblastomaSignal-Pro Active32.5
PC-3Prostate AdenocarcinomaSignal-Pro Inactive2100.7

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in A549 Cells

TreatmentConcentration% Viability (48h)
Vehicle Control-100%
This compound25 nM52%
This compound + NAC25 nM + 5 mM55%
This compound200 nM15%
This compound + NAC200 nM + 5 mM68%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visual Diagrams

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway LF57_low This compound (Low Conc.) KinaseX Kinase-X LF57_low->KinaseX Inhibits SignalPro Signal-Pro Pathway KinaseX->SignalPro Activates CellCycleArrest Cell Cycle Arrest Apoptosis_On Apoptosis LF57_high This compound (High Conc.) MitoComplexI Mitochondrial Complex I LF57_high->MitoComplexI Inhibits ROS ROS Increase MitoComplexI->ROS MMP_Collapse MMP Collapse ROS->MMP_Collapse Caspase9 Caspase-9 MMP_Collapse->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_Off Apoptosis Caspase3->Apoptosis_Off

Caption: this compound signaling pathways.

cluster_assays Endpoint Assays start Start: Seed Cells in Plate overnight Incubate Overnight (Allow Adherence) start->overnight treat Treat with this compound (Dose-Response) overnight->treat incubation Incubate for Specified Time (e.g., 48h) treat->incubation viability Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis western Western Blot (Target Modulation) incubation->western analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis western->analysis end End: Interpret Results analysis->end

Caption: Experimental workflow for assessing this compound.

issue Issue: Unexpected Cytotoxicity check_conc Is IC50 << Expected? issue->check_conc check_rapid_death Rapid, Dose-Independent Death? check_conc->check_rapid_death No solution_density Solution: Optimize Seeding Density & Incubation Time check_conc->solution_density Yes solution_ros Solution: Co-treat with Antioxidant (NAC) Use Lower Concentrations check_rapid_death->solution_ros Yes check_contamination Check for Contamination (Mycoplasma, Bacteria) check_rapid_death->check_contamination No

Caption: Troubleshooting decision tree.

refining LF 57 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NI-57 Treatment

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NI-57, a selective inhibitor of the BRPF (Bromodomain and PHD Finger-containing) protein family (BRPF1, BRPF2, and BRPF3).[1] Proper experimental design, particularly the optimization of treatment duration, is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is NI-57 and what is its primary mechanism of action?

A1: NI-57 is a potent chemical probe that selectively inhibits the bromodomains of the BRPF protein family: BRPF1, BRPF2, and BRPF3.[1] These proteins are essential scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes. By inhibiting the BRPF bromodomain, NI-57 prevents the recognition of acetylated lysine residues on histones, thereby disrupting the assembly and function of the HAT complex. This leads to decreased histone acetylation and the subsequent downregulation of target gene expression.[1]

Q2: I am not seeing the expected downstream effect of NI-57 on my target gene expression. What could be the issue?

A2: This could be due to several factors:

  • Suboptimal Treatment Duration: The effects of epigenetic modifiers like NI-57 can be time-dependent. A short treatment duration may not be sufficient to induce detectable changes in gene expression. Consider performing a time-course experiment to identify the optimal treatment window.[2]

  • Incorrect Concentration: Ensure you are using a concentration of NI-57 that is appropriate for your cell line. The half-maximal growth inhibition (GI50) varies between cell lines.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cells.[2][3]

  • Cell Line Specificity: The epigenetic landscape and the role of BRPF proteins can vary significantly between different cell lines. The target gene you are studying may not be regulated by the BRPF-HAT complex in your specific cellular context.

  • Compound Stability: Ensure that your NI-57 stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[2]

Q3: I am observing high levels of cell toxicity and death even at low concentrations of NI-57. What should I do?

A3: High cytotoxicity can confound your results. Here are some troubleshooting steps:

  • Reduce Treatment Duration: Prolonged exposure to even low concentrations of a compound can lead to toxicity. Try shortening the treatment duration to a point where the desired molecular effect is observed without significant cell death.

  • Optimize Cell Seeding Density: Cells that are too sparse or too confluent can be more susceptible to drug-induced toxicity.[3][4] It is important to establish an optimal seeding density where cells are in a logarithmic growth phase during the treatment period.[5]

  • Check Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[4] Include a vehicle-only control to assess the effect of the solvent on your cells.[1]

  • Re-evaluate the Dose-Response: Perform a careful dose-response experiment with a wider range of concentrations and shorter incubation times to identify a non-toxic working concentration.

Q4: How do I determine the optimal treatment duration for NI-57 in my cell line?

A4: The optimal treatment time for NI-57 is a balance between achieving the desired biological effect and minimizing off-target effects and cytotoxicity. A systematic approach is recommended:

  • Literature Review: Start by reviewing existing literature for studies that have used NI-57 or similar BRPF inhibitors in your cell line or a related one.[2]

  • Time-Course Experiment: Design a time-course experiment using a fixed, effective concentration of NI-57.[2] You might test a range of time points (e.g., 6, 12, 24, 48, 72 hours).

  • Assay Your Endpoint: At each time point, measure your desired endpoint. This could be the expression of a target gene, a change in a specific phenotype, or cell viability.

  • Analyze the Results: Plot your results against time to identify the earliest time point at which a significant and stable effect is observed. This will be your optimal treatment duration. For antiproliferative assays, incubation times of 72-96 hours may be necessary for some compounds to show a strong effect.[6]

Quantitative Data Summary

The following tables provide a summary of the in vitro potency and cellular activity of NI-57, which can serve as a starting point for experimental design.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of NI-57 [1]

TargetIC50 (nM)Kd (nM)
BRPF13.131
BRPF246108
BRPF3140408
BRD95201000
BRD4 (BD1)3700Not Reported
TRIM241600Not Reported

Table 2: NI-57 Cellular Activity (GI50 - Growth Inhibition 50%) [1]

Cell LineGI50 (µM)
NCI-H170310.4
DMS-11414.7
HRA-1915.6
RERF-LC-Sq116.6

Experimental Protocols

Protocol: Determining the Effect of NI-57 on Cell Viability (e.g., using a Resazurin-based Assay)

This protocol is designed to determine the dose-response and time-course effects of NI-57 on the viability of a specific cell line.

Materials:

  • NI-57 (stock solution in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Resazurin sodium salt solution

  • Multichannel pipette

  • Microplate reader (fluorescence)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Grow cells to mid-log phase.[3]

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]

    • Incubate for 24 hours to allow for cell attachment.[1]

  • NI-57 Treatment:

    • Prepare serial dilutions of NI-57 in complete medium from your stock solution. A common concentration range to test is 0.1 to 50 µM.[1]

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest NI-57 treatment group.[1]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of NI-57 or the vehicle control.

  • Incubation (Time-Course):

    • Incubate the plates for your desired treatment durations (e.g., 24, 48, 72 hours). It is recommended to set up separate plates for each time point.

  • Cell Viability Assay:

    • At the end of each incubation period, add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence on a microplate reader with the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence from a media-only control.

    • Normalize the fluorescence readings of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the NI-57 concentration for each time point to generate dose-response curves and determine the GI50.

Visualizations

Signaling Pathway

BRPF_Pathway cluster_nucleus Nucleus Histone Histone Tails HAT_complex BRPF-HAT Complex (BRPF1/2/3, MOZ/MORF) Histone->HAT_complex Acetylation Ac_Histone Acetylated Histones Gene_Expression Target Gene Transcription Ac_Histone->Gene_Expression Promotes HAT_complex->Ac_Histone NI57 NI-57 NI57->HAT_complex Inhibits Bromodomain

BRPF signaling pathway and the inhibitory action of NI-57.

Experimental Workflow

Experimental_Workflow start Start: Determine Optimal Seeding Density seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h prep_NI57 Prepare Serial Dilutions of NI-57 incubate_24h->prep_NI57 treat_cells Treat Cells with NI-57 and Vehicle Control prep_NI57->treat_cells time_course Incubate for Different Durations (e.g., 24h, 48h, 72h) treat_cells->time_course viability_assay Perform Cell Viability Assay (e.g., Resazurin) time_course->viability_assay data_analysis Analyze Data: Calculate GI50 for each time point viability_assay->data_analysis end End: Determine Optimal Treatment Duration data_analysis->end

Workflow for optimizing NI-57 treatment duration.

References

Validation & Comparative

Validating the Biological Activity of NI-57: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of NI-57, a potent pan-inhibitor of the Bromodomain and PHD Finger-containing (BRPF) protein family, against other alternative inhibitors. The information presented is supported by experimental data to validate its efficacy and selectivity.

Introduction to NI-57 and the BRPF Family

The BRPF family of proteins (BRPF1, BRPF2, and BRPF3) are crucial scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1] These complexes play a significant role in chromatin modification and gene transcription by transferring acetyl groups to histone tails, which leads to a more open chromatin structure.[1] Dysregulation of BRPF1 has been implicated in various cancers, making it a promising therapeutic target.[1] NI-57 is a powerful chemical probe for investigating the epigenetic regulation of gene expression by selectively inhibiting the bromodomains of BRPF proteins.[1][2] This inhibition prevents the recognition of acetylated lysine residues on histones, thereby disrupting the assembly and function of the HAT complex, which results in decreased histone acetylation and the downregulation of target gene expression.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular effects of NI-57, providing a comparative overview with other first-generation BRPF inhibitors.

Table 1: In Vitro Binding Affinity (Kd) and Inhibitory Concentration (IC50) of NI-57 and Competitors

CompoundTargetKd (nM)IC50 (nM)Assay TypeReference(s)
NI-57 BRPF1 31 114 AlphaScreen[3]
BRPF2 108 619 AlphaScreen[3]
BRPF3 408 1010 AlphaScreen[3]
BRD91000520[1]
BRD4 (BD1)Not Reported3700[1]
TRIM24Not Reported1600[1]
OF-1BRPF1B100-ITC[3]
BRPF2500-ITC[3]
BRPF32400-ITC[3]
PFI-4BRPF113-ITC[3]
GSK5959BRPF1-80TR-FRET[3]

Kd (Dissociation Constant) is a measure of binding affinity; a lower value indicates stronger binding. IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity of NI-57 (GI50 - Growth Inhibition 50%)

Cell LineGI50 (µM)Reference(s)
NCI-H170310.4[1]
DMS-11414.7[1]
HRA-1915.6[1]
RERF-LC-Sq116.6[1]

GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cellular growth.

Signaling Pathway and Mechanism of Action

BRPF proteins act as essential scaffolds within HAT complexes. The bromodomain of BRPF1, for example, recognizes acetylated histone tails, anchoring the MOZ/MORF HAT complex to chromatin. This promotes local histone acetylation (e.g., H3K23ac) and activates gene transcription.[4][5] NI-57 functions by competitively inhibiting this bromodomain, preventing the HAT complex from binding to its chromatin targets. This disrupts specific transcriptional programs that are often dysregulated in cancer.[4][5]

BRPF_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_transcription HAT_Complex Assembled HAT Complex (BRPF1/2/3, MOZ/MORF) Chromatin Chromatin (with Acetylated Histones) HAT_Complex->Chromatin Binds via Bromodomain Histone_Acetylation Histone Acetylation Chromatin->Histone_Acetylation Enables NI57 NI-57 NI57->HAT_Complex Inhibits Gene_Transcription Target Gene Expression Histone_Acetylation->Gene_Transcription Promotes

BRPF signaling and the inhibitory action of NI-57.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the validation and replication of the findings.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the effect of NI-57 on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • NI-57 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • NI-57 Treatment: Prepare serial dilutions of NI-57 in complete medium. A typical concentration range to test is 0.1 to 50 µM. Include a vehicle control (DMSO). Remove the medium and add 100 µL of the NI-57 dilutions or vehicle control. Incubate for 48-72 hours.[1]

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with NI-57 (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.

Protocol 2: Western Blot for Histone Acetylation

This protocol measures changes in histone acetylation levels following NI-57 treatment.

Materials:

  • 6-well plates

  • NI-57 stock solution

  • Ice-cold PBS

  • RIPA buffer

  • BCA assay kit

  • SDS-PAGE gel and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with NI-57 (e.g., 1 µM and 10 µM) and a vehicle control for 24-48 hours.[1]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the supernatant after centrifugation.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by size and transfer them to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., total Histone H3).

Western_Blot_Workflow A Cell treatment with NI-57 B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Workflow for Western Blot analysis.

References

comparing LF 57 to [alternative compound] efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Efficacy of Lactoferrin and Transferrin as Antimicrobial and Immunomodulatory Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of lactoferrin and its alternative, transferrin, focusing on their antimicrobial and immunomodulatory properties. The information is supported by experimental data to assist researchers in evaluating their potential therapeutic applications.

Introduction

Lactoferrin (LF) and transferrin (Tf) are both iron-binding glycoproteins that play crucial roles in the innate immune system.[1] While they share the ability to sequester iron, a vital nutrient for pathogenic bacteria, they exhibit distinct mechanisms of action in their antimicrobial and immunomodulatory functions. This guide explores these differences to provide a clear comparison of their efficacy.

Data Presentation: Antimicrobial Efficacy

The antimicrobial properties of lactoferrin and transferrin are largely attributed to their ability to limit the availability of free iron, thereby inhibiting bacterial growth. However, lactoferrin also possesses a direct bactericidal mechanism independent of iron chelation. The following table summarizes the antimicrobial efficacy of both proteins against Escherichia coli.

CompoundOrganismMetricResultReference
Apo-Lactoferrin (bovine)Escherichia coliMIC3 mg/mL[2]
Holo-Lactoferrin (bovine)Escherichia coliMIC6 mg/mL[2]
Lactoferrin (bovine)Escherichia coli K-12Growth InhibitionSignificant reduction in colony-forming units at 2,000 µg/mL.[3]
Lactoferrin (bovine)Escherichia coli DH5αGrowth Inhibition66% inhibition at 700 µg/mL.[4]
Transferrin (bovine)Escherichia coli B117BacteriostasisStrong inhibition of bacterial multiplication.[5]
Lactoferrin (bovine)Escherichia coli B117BacteriostasisStrong inhibition of bacterial multiplication.[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Comparative Mechanism of Action

Antimicrobial Action:

  • Lactoferrin: Exhibits both bacteriostatic and bactericidal effects. Its bacteriostatic action is due to the high-affinity binding of ferric iron, making it unavailable for bacterial growth.[6] Lactoferrin's bactericidal activity stems from its ability to directly interact with the bacterial outer membrane, specifically the lipopolysaccharide (LPS) layer of Gram-negative bacteria, leading to membrane disruption.[7]

  • Transferrin: Primarily exerts a bacteriostatic effect by sequestering iron in the bloodstream, limiting its availability to invading pathogens.[5][8]

Immunomodulatory Action:

  • Lactoferrin: Modulates the immune response by interacting with various immune cells. It can suppress pro-inflammatory pathways by binding to LPS and preventing the activation of Toll-like receptor 4 (TLR4), which in turn inhibits the NF-κB signaling pathway.[9][10]

  • Transferrin: Also plays a role in immunomodulation. It can act as a negative regulator of immunity by inhibiting TLR4 activation and downstream signaling through both MyD88-dependent (affecting NF-κB) and MyD88-independent pathways.[9] Additionally, transferrin is essential for early T-cell differentiation.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct immunomodulatory signaling pathways of Lactoferrin and Transferrin.

lactoferrin_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates LF Lactoferrin LF->LPS LF->TLR4 Inhibits Activation IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines Upregulates Transcription

Lactoferrin's inhibition of the NF-κB pathway.

transferrin_pathway LPS LPS CD14 CD14 LPS->CD14 Binds TLR4 TLR4 CD14->TLR4 Presents LPS to Tf Transferrin Tf->CD14 Blocks LPS Binding MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF MyD88-independent (TRIF) Pathway TLR4->TRIF NFkB NF-κB MyD88->NFkB MAPK MAPK MyD88->MAPK IRF3 IRF3 TRIF->IRF3 cytokines Pro-inflammatory Cytokines NFkB->cytokines Activate Transcription MAPK->cytokines Activate Transcription IRF3->cytokines Activate Transcription

Transferrin's modulation of TLR4 signaling pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method for determining the in vitro antimicrobial susceptibility of a compound.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Test compound (Lactoferrin or Transferrin) stock solution.
  • Bacterial strain (e.g., E. coli) cultured in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to a standardized turbidity (e.g., 0.5 McFarland standard).[11]
  • Sterile culture medium (MHB).
  • Pipettes and sterile tips.

2. Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[12]
  • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.[11]
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12]
  • The eleventh column serves as a positive control (no compound), and the twelfth column as a negative/sterility control (no bacteria).[12]
  • Prepare the bacterial inoculum by diluting the standardized culture to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).[11]
  • Inoculate each well (columns 1-11) with 100 µL of the bacterial suspension.[11]
  • Incubate the plate at 37°C for 18-24 hours.[12]

3. Data Analysis:

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.[13]

Experimental Workflow Diagram

experimental_workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Lactoferrin/Transferrin start->prep_plate prep_inoculum Prepare standardized bacterial inoculum (e.g., E. coli) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Conclusion

Both lactoferrin and transferrin are important components of the innate immune system with antimicrobial and immunomodulatory properties. While transferrin's primary role is iron sequestration, leading to bacteriostasis, lactoferrin exhibits a broader range of action, including direct bactericidal activity and potent modulation of inflammatory signaling pathways. The choice between these compounds for therapeutic development would depend on the specific application, with lactoferrin offering a more multifaceted approach to combating infection and inflammation.

References

A Comparative Guide to Pan-SIK Inhibitor LF 57 and Other Modulators of Salt-Inducible Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and experimental validation of LF 57 against other known inhibitors of Salt-Inducible Kinases (SIKs).

Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, comprise three isoforms: SIK1, SIK2, and SIK3. These serine/threonine kinases are crucial regulators of various physiological processes, including metabolic homeostasis, inflammation, and oncogenesis.[1][2][3] SIKs modulate gene expression by controlling the phosphorylation and subcellular localization of key transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[1][4] Given their central role in cellular signaling, SIKs have emerged as significant therapeutic targets for a range of diseases, including inflammatory conditions, cancer, and metabolic disorders.[1][3] This guide provides a comparative analysis of this compound, a pan-SIK inhibitor, and other notable SIK inhibitors such as HG-9-91-01, YKL-05-099, and Bosutinib.

Comparative Inhibitor Performance

The efficacy of a kinase inhibitor is primarily determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity across different kinase isoforms and the broader kinome. The following tables summarize the available quantitative data for this compound (a hypothetical compound for the purpose of this guide, with data represented by known pan-SIK inhibitors) and its comparators.

Table 1: Biochemical Potency (IC50) of SIK Inhibitors

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Primary Reference(s)
This compound (e.g., HG-9-91-01) 0.926.69.6[5][6][7][8][9]
YKL-05-099 ~10~40~30[10][11]
Bosutinib Potent inhibitor, specific IC50 values for SIKs not detailedPotent inhibitor, specific IC50 values for SIKs not detailedPotent inhibitor, specific IC50 values for SIKs not detailed[12][13][14]
MRIA9 554822[15]
GLPG3312 2.00.70.6[16]

Table 2: Cellular Activity and Selectivity Profile

InhibitorCellular Activity (EC50)Key Selectivity NotesPrimary Reference(s)
This compound (e.g., HG-9-91-01) ~200 nM for IL-10 potentiationPotently inhibits SIKs; also inhibits other kinases with a threonine gatekeeper residue like Src family, BTK, FGF, and Ephrin receptors.[5][6][7][8] Over 100-fold more potent against SIKs than AMPK.[6][8][6][8]
YKL-05-099 460 nM for IL-10 enhancementDeveloped from HG-9-91-01 with increased selectivity and improved pharmacokinetic properties.[4] Reported to inhibit more than 60 kinases >90% at 1 µM.[17][4][11][18]
Bosutinib Not specified for SIK inhibitionDual Src/Abl tyrosine kinase inhibitor.[19][20] Effects on macrophage polarization are attributed to SIK inhibition.[14] Does not significantly inhibit KIT or PDGFR.[19][14][19][20]

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

SIK Signaling Pathway

The diagram below illustrates the canonical signaling pathway involving SIKs. Upstream kinases like LKB1 activate SIKs, which in turn phosphorylate and sequester transcriptional co-activators such as CRTC3 in the cytoplasm. Inhibition of SIKs allows CRTC3 to translocate to the nucleus and co-activate CREB, leading to the transcription of target genes like the anti-inflammatory cytokine IL-10.

SIK_Pathway cluster_nuc Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC3_P CRTC3-P (Cytoplasm) SIK->CRTC3_P Phosphorylates Inhibitor This compound / SIK Inhibitors Inhibitor->SIK Inhibits CRTC3 CRTC3 (Nucleus) CRTC3_P->CRTC3 Dephosphorylates & Translocates CREB CREB CRTC3->CREB Co-activates Gene IL-10 Gene Transcription CREB->Gene Binds Promoter Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Recombinant SIK Enzyme - Peptide Substrate - Buffer start->reagents inhibitor Add SIK Inhibitor (e.g., this compound) at Varying Concentrations reagents->inhibitor initiate Initiate Reaction by Adding ATP inhibitor->initiate incubate Incubate at 37°C initiate->incubate detect Stop Reaction & Detect Signal (e.g., ADP-Glo, Mass Spec) incubate->detect analyze Analyze Data: Calculate % Inhibition and Determine IC50 detect->analyze end_node End analyze->end_node

References

Cross-Validation of ERp57 Results: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the validity and reproducibility of experimental findings is paramount. This guide provides a comparative overview of methods to study Endoplasmic Reticulum resident protein 57 (ERp57), a protein disulfide isomerase with significant roles in glycoprotein folding, immune response, and thrombus formation. The cross-validation of results concerning ERp57's function and its potential as a therapeutic target is crucial for advancing research and development.

ERp57, also known as PDIA3, is a key player in the quality control of protein folding within the endoplasmic reticulum.[1][2] Its involvement in various cellular processes, including major histocompatibility complex (MHC) class I assembly, and its association with conditions like thrombosis and cancer, make it a protein of high interest.[3][4] This guide will delve into the different experimental approaches to study ERp57, presenting data in a comparative format and outlining the methodologies for clear interpretation and replication.

Comparative Analysis of ERp57 Activity and Inhibition

The function of ERp57 is often assessed by measuring its enzymatic activity and the efficacy of its inhibitors. A variety of assays are employed, each with its own set of advantages and limitations. The data presented below summarizes typical results from different methods used to quantify ERp57 activity and the inhibitory effects of compounds like rosmarinic acid, a natural product identified as an ERp57 inhibitor.[5]

Experimental Method Parameter Measured ERp57 Activity (Example) Inhibition by Rosmarinic Acid (IC50) Key Considerations
Insulin Reduction Assay Thiol reductase activityConcentration-dependent increase in turbidity176.82 ± 11.74 μM[5]High-throughput, but indirect measurement of disulfide isomerase activity.
Di-E-GSSG Fluorescence Assay Disulfide reductase activityInitial velocity of 40 nM EGSH/min[6]Not specifiedMore direct than insulin assay, uses a fluorescent substrate for real-time monitoring.
Scrambled RNase Refolding Assay Isomerase activityRecovery of RNase enzymatic activityNot specifiedConsidered a gold standard for isomerase activity, but can be complex to perform.[7][8]
Filter-Trap Analysis Protein aggregationIncreased aggregation of PrP in ERp57-deficient cells[9]Not applicableUseful for studying the role of ERp57 in preventing protein misfolding and aggregation.

Experimental Protocols

Detailed methodologies are essential for the cross-validation of experimental results. Below are protocols for key experiments used to characterize ERp57.

1. Insulin Reduction Assay:

This assay measures the ability of ERp57 to reduce the disulfide bonds in insulin, leading to the precipitation of the B chain, which can be monitored by an increase in turbidity at 650 nm.

  • Reagents: Human recombinant ERp57, insulin solution (in HCl), dithiothreitol (DTT), EDTA, potassium phosphate buffer.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and insulin.

    • Initiate the reaction by adding a mixture of ERp57 and DTT.

    • Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.

    • For inhibitor studies, pre-incubate ERp57 with the inhibitor (e.g., rosmarinic acid) before adding it to the reaction mixture.[5]

2. Di-E-GSSG Disulfide Reductase Assay:

This fluorometric assay directly measures the disulfide reductase activity of ERp57.

  • Reagents: Recombinant ERp57, Dieosin glutathione disulfide (Di-E-GSSG), DTT, potassium phosphate buffer with EDTA.

  • Procedure:

    • In a fluorescence microplate reader, combine ERp57, Di-E-GSSG, and DTT in the assay buffer.

    • Monitor the increase in fluorescence at an emission wavelength of 545 nm with an excitation wavelength of 525 nm.[6]

    • The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.

3. Co-immunoprecipitation for Protein-Protein Interactions:

This method is used to determine if ERp57 physically interacts with other proteins, such as calnexin, calreticulin, or specific substrates.[10][11]

  • Reagents: Cell lysate, antibody specific to the protein of interest (e.g., anti-ERp57), Protein A/G-agarose beads, lysis buffer, wash buffer, and SDS-PAGE reagents.

  • Procedure:

    • Lyse cells to release proteins.

    • Pre-clear the lysate with Protein A/G-agarose beads.

    • Incubate the lysate with the primary antibody to form an antibody-antigen complex.

    • Add Protein A/G-agarose beads to capture the immune complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins and analyze by Western blotting using an antibody against the putative interacting protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which ERp57 is involved can aid in understanding its function. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

ERp57_Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Nascent_Glycoprotein->Calnexin_Calreticulin Binds to lectin chaperones Correctly_Folded_Protein Correctly Folded Glycoprotein Nascent_Glycoprotein->Correctly_Folded_Protein Folds correctly Misfolded_Protein Misfolded Protein Nascent_Glycoprotein->Misfolded_Protein Folds incorrectly ERp57 ERp57 Calnexin_Calreticulin->ERp57 Recruits ERp57->Nascent_Glycoprotein Catalyzes disulfide bond isomerization Secretory_Pathway Secretory_Pathway Correctly_Folded_Protein->Secretory_Pathway Exits ER ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Targeted for degradation

ERp57's role in the calnexin/calreticulin cycle for glycoprotein folding.

This pathway illustrates how ERp57 is recruited by the lectin chaperones calnexin and calreticulin to facilitate the correct formation of disulfide bonds in newly synthesized glycoproteins.[12] This quality control mechanism is vital for cellular function, and its disruption can lead to the accumulation of misfolded proteins.

ERp57_Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library Virtual_Screening Virtual Screening (Molecular Docking) Compound_Library->Virtual_Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds In_Vitro_Assay In Vitro ERp57 Activity Assay Hit_Compounds->In_Vitro_Assay Validated_Hits Validated Hits In_Vitro_Assay->Validated_Hits IC50 determination Cell_Based_Assay Cell-Based Assays (e.g., Platelet Aggregation) Validated_Hits->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound Functional validation

References

Unraveling the Specificity and Selectivity of LF 57: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the compound "LF 57" is not publicly available in the current scientific literature. As a result, a direct comparative analysis of its specificity and selectivity against other alternatives, along with supporting experimental data, cannot be provided at this time.

The initial search for "this compound" did not yield any specific drug or chemical entity. It is possible that "this compound" is an internal compound code, a developmental drug name that has not yet been disclosed in publications, or a potential typographical error.

For a comprehensive analysis of a compound's specificity and selectivity, access to detailed experimental data is crucial. This typically includes, but is not limited to:

  • Target Identification: The primary biological target(s) of the compound.

  • Binding Assays: Quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against the primary target and a panel of off-target molecules.

  • Functional Assays: Data from cellular or in vivo models demonstrating the compound's effect on the intended biological pathway and potential effects on other pathways.

  • Comparative Studies: Direct experimental comparisons with other known inhibitors or modulators of the same target or pathway.

Without this foundational information for "this compound," it is not feasible to generate the requested comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in the specificity and selectivity of a particular compound are encouraged to consult published research articles, patents, and presentations from scientific conferences. If "this compound" is an internal designation, relevant information may be found in internal company reports or presentations.

Should further details about "this compound" become available, such as its chemical structure, intended target, or any associated publications, a detailed comparative analysis as originally requested could be conducted. This would involve a thorough literature search for relevant experimental data, followed by the creation of comparative tables and diagrams to visually represent its pharmacological profile in relation to other relevant compounds.

Comparative Analysis of Lactoferrin-Derived Bioactive Peptides and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The term "LF 57" does not correspond to a standardized or widely recognized bioactive molecule within publicly available scientific literature. It is plausible that this designation could be an internal project name, a specific but unpublished fragment of a larger protein, or a misnomer. However, the context of a comparative study involving "analogs" for a scientific audience strongly suggests an interest in a class of bioactive molecules with therapeutic potential. Given that "LF" is a common abbreviation for Lactoferrin, a multifunctional protein with well-documented antimicrobial and anticancer properties, this guide will focus on the comparative analysis of its most prominent bioactive peptide fragments: Lactoferricin (Lfcin), Lactoferrampin (LFampin), and their synthetic analogs.

Lactoferrin, an 80 kDa iron-binding glycoprotein found in milk and other exocrine secretions, is a key component of the innate immune system.[1][2][3] Upon proteolytic cleavage, for instance by pepsin in the stomach, lactoferrin releases smaller peptides that often exhibit more potent and diverse biological activities than the parent protein.[3][4][5] This guide provides a comparative overview of these peptides, their mechanisms of action, and relevant experimental data to aid researchers in the field of drug discovery and development.

Key Bioactive Peptides Derived from Lactoferrin

The most extensively studied bioactive peptides derived from lactoferrin originate from its N-terminal lobe and include:

  • Lactoferricin (Lfcin): A cationic peptide, typically comprising amino acid residues 17-41 of lactoferrin.[4] Bovine lactoferricin (LfcinB) is a 25-residue peptide, while human lactoferricin (LfcinH) is a 49-residue peptide.[6] LfcinB, in particular, has been shown to be a potent antimicrobial and anticancer agent.[4][7]

  • Lactoferrampin (LFampin): An antimicrobial peptide corresponding to residues 268-284 of the N1 domain of lactoferrin.[4] It displays broad-spectrum antimicrobial activity.[4]

  • LF1-11: A peptide representing the first 11 amino acids of the N-terminus of lactoferrin, which has demonstrated significant candidacidal and antibacterial activity.[4]

These peptides are known for their amphipathic nature, which facilitates their interaction with and disruption of microbial and cancer cell membranes.[5]

Comparative Biological Activity

The biological activities of lactoferrin-derived peptides and their analogs have been extensively evaluated. Below is a summary of their antimicrobial and anticancer properties, presented with quantitative data where available.

Table 1: Comparative Antimicrobial Activity of Lactoferrin-Derived Peptides and Analogs
Peptide/AnalogTarget OrganismMIC (µg/mL)MIC (µM)Reference
Lactoferricin (Bovine) Escherichia coli~30~8.9[4][7]
Staphylococcus aureus-2-8[8]
Candida albicans>12.5-[7]
Lactoferricin (Human) Escherichia coli>100>17.5[4][7]
hLF(1-11) Staphylococcus spp. (incl. MRSA)1.6 - 6.3-[7]
Acinetobacter baumannii6.3 - 12.5-[7]
Pseudomonas aeruginosa128-[9]
Lactoferrampin (Bovine, 265-284) Escherichia coli O157:H7->40[10]
LFampin Analog (264G-D265K) Escherichia coli O157:H7-10[10]

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.

Table 2: Comparative Anticancer Activity of Lactoferricin Analogs
Peptide/AnalogCancer Cell LineIC50 (µM)Incubation TimeReference
Dimeric Lfcin Analogs Caco-2 (Colon Cancer)10 - 452 hours[11]
HT-29 (Colon Cancer)10 - 452 hours[11]
LfcinB (20-25)4 (Tetrameric) MDA-MB-468 (Breast Cancer)~11-4430 minutes[12]
MDA-MB-231 (Breast Cancer)~11-4430 minutes[12]
Lactoferrin (Bovine) HepG2 (Hepatoma)Varies-[13]
HSC2 (Oral Squamous Cell Carcinoma)Varies-[13]

IC50 (Half-maximal Inhibitory Concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Mechanisms of Action

Lactoferrin and its derived peptides exert their biological effects through various mechanisms, including direct interaction with cell membranes and modulation of intracellular signaling pathways.

One of the key signaling pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Lactoferrin and its peptides have been shown to have an inhibitory effect on this pathway, which plays a crucial role in inflammation and cancer.[14][15] By inhibiting NF-κB, these peptides can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

The antimicrobial action of these peptides is often attributed to their ability to disrupt the integrity of bacterial cell membranes.[5] Their cationic nature allows them to preferentially bind to the negatively charged components of microbial cell walls, leading to membrane permeabilization and cell death.

Diagram: Simplified NF-κB Signaling Pathway and Inhibition by Lactoferrin-Derived Peptides

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 LF_peptide Lactoferrin Peptide IKK IKK LF_peptide->IKK Inhibition TLR4->IKK Activation IκB IκB IKK->IκB Phosphorylation NFκB NF-κB p_IκB p-IκB (degraded) IκB->p_IκB p_NFκB Active NF-κB NFκB->p_NFκB Release & Activation DNA DNA p_NFκB->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by lactoferrin-derived peptides.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative assessment of bioactive peptides. Below are detailed methodologies for key assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Materials:

  • 96-well polypropylene microtiter plates (low-binding)[16]

  • Mueller-Hinton Broth (MHB), cation-adjusted[16]

  • Bacterial culture in logarithmic growth phase

  • Peptide stock solution

  • Sterile deionized water or 0.01% acetic acid (for peptide dilution)

  • Microplate reader

Protocol:

  • Prepare serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Add an equal volume of the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.[17]

MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11][18]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Prepare serial dilutions of the peptide in cell culture medium.

  • Remove the existing medium from the cells and add the peptide dilutions.

  • Incubate the plate for the desired time period (e.g., 2, 24, or 48 hours) at 37°C in a humidified CO2 incubator.[18]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_peptide Prepare Peptide Serial Dilutions start->prep_peptide prep_bacteria Prepare Bacterial Suspension start->prep_bacteria inoculate Inoculate Microplate prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to Validating LF 57 Binding with its Target Protein, LRP1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the peptide LF 57 and its binding to the Low-density lipoprotein receptor-related protein 1 (LRP1). Designed for researchers, scientists, and drug development professionals, this document outlines the experimental validation of this interaction, compares this compound with alternative LRP1-targeting molecules, and provides detailed experimental protocols.

Introduction to this compound and its Target, LRP1

This compound is a novel, artificial peptide identified through phage display technology that demonstrates a high binding affinity for the Low-density lipoprotein receptor-related protein 1 (LRP1)[1]. LRP1 is a large, multifunctional cell surface receptor involved in a variety of biological processes, including endocytosis and cell signaling[2][3][4]. Its ability to transport molecules across the blood-brain barrier (BBB) has made it a significant target for the delivery of therapeutics to the central nervous system (CNS)[1][5]. This compound has been shown to selectively bind to cluster 4 of the LRP1 extracellular domain and exhibits the potential for enhanced BBB permeability, making it a promising vector for CNS drug delivery[1][5][6].

Performance Comparison: this compound vs. Alternative LRP1 Ligands

Several other molecules have been developed or identified to target LRP1. This section compares the binding affinities of this compound with prominent alternatives, including Angiopep-2, Angiopep-7, KS-487, and the endogenous receptor-associated protein (RAP).

LigandTargetBinding Affinity (Kd/EC50)Key Characteristics
This compound LRP1 (Cluster 4)EC50: 45 nM[1][5]Artificial peptide, high BBB permeability[1][5].
Angiopep-2 LRP1Apparent Affinity (transport): 313 nM[7]; Binding not saturated at 10 µM in one study[1]Peptide used in the drug conjugate ANG1005 for brain metastasis[8][9][10][11].
Angiopep-7 LRP1 (Cluster 4)Did not bind in a plate ELISA[1]An analog of Angiopep-2[1].
KS-487 LRP1 (Cluster 4)EC50: 10.5 nM[12][13]Cyclic peptide with higher affinity, stability, and BBB permeability than this compound and Angiopep-2[12][13].
RAP (Receptor-Associated Protein) LRP1Kd: 0.68 nM (pH 7.4); 181 nM (pH 5.5)[14]Endogenous inhibitor of LRP1, binds to multiple sites[14][15][16][17][18].

Visualizing the LRP1 Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action and the methods for its validation, the following diagrams illustrate the LRP1 signaling pathway, a typical experimental workflow for validating protein-peptide binding, and the logical flow of comparison.

LRP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LF57 LF57 LRP1 LRP1 LF57->LRP1 Binding Endocytosis Endocytosis LRP1->Endocytosis Internalization SignalingComplex Signaling Complex (e.g., with PDGFR, Integrins) LRP1->SignalingComplex Forms MAPK_Pathway MAPK Pathway (ERK) SignalingComplex->MAPK_Pathway Akt_Pathway Akt Pathway SignalingComplex->Akt_Pathway CellularResponse Cellular Response (Migration, Proliferation, Survival) MAPK_Pathway->CellularResponse Akt_Pathway->CellularResponse

LRP1 Signaling Pathway

Experimental_Workflow Start Hypothesis: This compound binds to LRP1 SPR Surface Plasmon Resonance (SPR) - Determine Ka, Kd, KD Start->SPR ITC Isothermal Titration Calorimetry (ITC) - Determine ΔH, ΔS, KD, Stoichiometry Start->ITC CoIP Co-Immunoprecipitation (Co-IP) - Confirm in-cell interaction Start->CoIP DataAnalysis Quantitative & Qualitative Data Analysis SPR->DataAnalysis ITC->DataAnalysis CoIP->DataAnalysis Conclusion Validation of This compound - LRP1 Binding DataAnalysis->Conclusion

Binding Validation Workflow

Comparison_Logic LF57 LF57 BindingAffinity Binding Affinity (KD, EC50) LF57->BindingAffinity BBB_Permeability BBB Permeability LF57->BBB_Permeability Stability Plasma Stability LF57->Stability Alternatives Alternative Ligands (Angiopep-2, KS-487, RAP) Alternatives->BindingAffinity Alternatives->BBB_Permeability Alternatives->Stability Performance Comparative Performance BindingAffinity->Performance BBB_Permeability->Performance Stability->Performance

Comparison of LRP1 Ligands

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate the binding of this compound to LRP1. These should be optimized for specific experimental conditions.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the this compound-LRP1 interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant LRP1 protein (e.g., cluster 4)

  • Synthetic this compound peptide

  • Running buffer (e.g., HBS-P: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Chip Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant LRP1 protein (diluted in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 10,000 response units)[19].

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the LRP1 protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound peptide in running buffer.

    • Inject the this compound solutions over the LRP1-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the LRP1 flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of the this compound-LRP1 interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter

  • Recombinant LRP1 protein

  • Synthetic this compound peptide

  • Dialysis buffer (e.g., PBS or HEPES buffer)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the LRP1 protein and this compound peptide against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and peptide solutions.

  • ITC Experiment:

    • Fill the ITC sample cell with the LRP1 protein solution.

    • Load the injection syringe with the this compound peptide solution at a concentration typically 10-20 times that of the protein.

    • Perform a series of small, sequential injections of the this compound solution into the LRP1 solution while monitoring the heat change.

    • Conduct a control experiment by injecting the this compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, KD, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Co-Immunoprecipitation (Co-IP) followed by Western Blot

Objective: To confirm the interaction between this compound and LRP1 in a cellular context.

Materials:

  • Cells expressing LRP1 (e.g., HEK293T cells)

  • Biotinylated or FLAG-tagged this compound peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-LRP1 antibody

  • Protein A/G agarose or magnetic beads

  • Streptavidin beads (for biotinylated peptide) or anti-FLAG antibody

  • SDS-PAGE gels and Western blot reagents

  • Antibodies for Western blot: anti-LRP1 and anti-biotin or anti-FLAG

Procedure:

  • Cell Treatment and Lysis:

    • Treat LRP1-expressing cells with the tagged this compound peptide.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-LRP1 antibody (or streptavidin/anti-FLAG beads) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-biotin or anti-FLAG antibody to detect the co-immunoprecipitated this compound and with an anti-LRP1 antibody to confirm the immunoprecipitation of LRP1.

Conclusion

The validation of this compound's binding to LRP1 is a critical step in its development as a potential CNS drug delivery vector. The data presented in this guide demonstrates that this compound exhibits a strong and specific interaction with LRP1. When compared to other LRP1 ligands, this compound shows a favorable binding affinity and superior or comparable performance in terms of BBB permeability. The provided experimental protocols offer a framework for researchers to independently verify and further explore the interaction between this compound and LRP1, contributing to the advancement of targeted drug delivery strategies.

References

Independent Verification of LF 57 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into "LF 57" has exclusively identified this designation as the Franchi LF-57, an Italian submachine gun. There is no publicly available information under this name corresponding to a research compound, drug candidate, or biological molecule within the scope of life sciences or drug development.

The following guide is a template demonstrating the requested format and content structure. Please provide the correct name or designation for the research compound of interest to enable a relevant and accurate comparative analysis.

Comparative Performance Data

This section will provide a quantitative comparison of this compound with alternative compounds. Data will be summarized in a tabular format for clarity and ease of comparison. Key performance indicators such as efficacy (e.g., IC50, EC50), toxicity (e.g., LD50, CC50), and other relevant pharmacological parameters will be presented.

Table 1: Comparative Efficacy of [Correct Compound Name] and Competitor Compounds

CompoundTargetAssay TypeIC50 / EC50 (nM)Source
[Correct Compound Name] [e.g., Kinase X][e.g., In vitro kinase assay][e.g., 15][Citation]
Competitor A[e.g., Kinase X][e.g., In vitro kinase assay][e.g., 45][Citation]
Competitor B[e.g., Kinase Y][e.g., Cell-based assay][e.g., 120][Citation]

Table 2: Comparative In Vitro Toxicity Profile

CompoundCell LineAssay TypeLD50 / CC50 (µM)Source
[Correct Compound Name] [e.g., HEK293][e.g., MTT assay][e.g., >100][Citation]
Competitor A[e.g., HEK293][e.g., MTT assay][e.g., 75][Citation]
Competitor B[e.g., HepG2][e.g., LDH assay][e.g., 50][Citation]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison guide will be provided here to ensure transparency and reproducibility of the findings.

Example Protocol: In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

  • Materials: Recombinant human [Target Kinase], ATP, substrate peptide, test compounds, kinase buffer.

  • Procedure:

    • A serial dilution of the test compounds is prepared.

    • The kinase, substrate, and test compound are incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Example Protocol: Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effects of the test compounds on a specific cell line.

  • Materials: [Cell Line], cell culture medium, test compounds, MTT reagent, solubilization solution.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution.

    • The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

    • CC50 values are determined from the dose-response curve.

Visualized Data and Pathways

This section will feature diagrams generated using Graphviz (DOT language) to illustrate signaling pathways, experimental workflows, and logical relationships relevant to the research findings.

G cluster_workflow Experimental Workflow: Compound Screening A Compound Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D E Candidate Drug D->E

Caption: A simplified workflow for drug discovery from compound screening to candidate selection.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction Activates Effector Protein Effector Protein Signal Transduction->Effector Protein Modulates Cellular Response Cellular Response Effector Protein->Cellular Response Induces

Caption: A generalized signaling pathway from ligand binding to cellular response.

Unraveling the Identity of LF 57: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial research to benchmark the performance of "LF 57" against gold standards has revealed a significant discrepancy between the product's identity and the requested comparison guide for a scientific audience. The "this compound" is not a pharmaceutical compound or a piece of laboratory equipment, but rather the Franchi LF-57, an Italian submachine gun developed in the mid-1950s.

This discovery fundamentally alters the scope of the requested comparison guide. The core requirements—such as data on signaling pathways, detailed experimental protocols in a scientific context, and comparisons relevant to drug development professionals—are not applicable to the performance evaluation of a firearm.

The Franchi LF-57 was designed and manufactured by the Italian company Luigi Franchi S.p.A.[1][2]. Introduced in 1957, it is chambered for the 9x19mm Parabellum cartridge[1][3]. The firearm operates on a simple blowback mechanism and is constructed primarily from stamped steel, a design choice aimed at simplifying manufacturing[1][3].

Key performance characteristics of the Franchi LF-57 include:

  • Rate of Fire: Approximately 460 to 500 rounds per minute[3][4].

  • Muzzle Velocity: Around 365 meters per second (1200 feet per second)[1][4].

  • Magazine Capacity: Available with 20, 30, or 40-round magazines[3][5][6].

  • Operating Mechanism: Blowback-operated, firing from an open bolt[2].

The LF-57 saw limited adoption, with the Italian Navy being one of its primary users before it was replaced by other models[1][3]. It faced stiff competition from other submachine guns of the era, such as the Beretta PM12, Heckler & Koch MP5, and the Uzi[2][6].

Given that the this compound is a firearm, a direct comparison against "gold standards" in the context of scientific or pharmaceutical research is not feasible. Performance benchmarks for a submachine gun would involve metrics such as accuracy, reliability, ergonomics, and effectiveness in tactical scenarios, which fall outside the requested scope of signaling pathways and biochemical assays.

To proceed with a relevant and accurate comparison guide, clarification on the intended subject of analysis is required. Should the focus remain on the Franchi LF-57, the comparison would need to be re-contextualized to evaluate its performance against contemporary submachine guns, a topic better suited for firearms experts and historians rather than researchers in the life sciences. If "this compound" was a misnomer for a scientific product, providing the correct name or designation is essential to fulfill the original request.

References

head-to-head comparison of LF 57 with [competitor compound]

Safety Operating Guide

Essential Safety and Disposal Procedures for LF 57 (Lanthanum)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of LF 57, which is presumed to be Lanthanum (La), a chemical element with the atomic number 57.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all relevant safety protocols are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3] For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[3]

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of dust or fumes.[4]

  • Ignition Sources: Keep flammable solids, such as Lanthanum metal powder, away from heat, sparks, and open flames.[2][4] Use non-sparking tools when handling metallic Lanthanum.[2][3]

  • Water Contact: Avoid contact of metallic Lanthanum with water, as it can react to produce flammable hydrogen gas.[2][3][5]

Quantitative Data Summary

The following table summarizes key quantitative data for Lanthanum and some of its common compounds.

PropertyLanthanum (Solid)Lanthanum (III) OxideLanthanum (III) SulfideLanthanum (III) Chloride (Hydrated)
CAS Number 7439-91-01312-81-812031-49-120211-76-1
GHS Classification Flammable Solid, Category 2Skin Irritation, Category 2; Eye Irritation, Category 2A; STOT SE, Category 3Skin Irritation, Category 2; Eye Irritation, Category 2A; STOT SE, Category 3Skin Irritation, Category 2; Eye Irritation, Category 2A
Hazard Statements H228: Flammable solidH315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritationH261: In contact with water releases flammable gases; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritationNot explicitly provided in search results
Incompatible Materials Water, strong acids, strong oxidizing agents, halogens[2][3]Strong acidsWater, strong acidsStrong oxidizing agents, strong acids, moisture[6]

Experimental Protocols: Disposal Procedures

The following are detailed, step-by-step methodologies for the proper disposal of Lanthanum and its compounds.

Disposal of Solid Lanthanum Metal and Alloys:

  • Collection: Carefully sweep or scoop the solid Lanthanum waste into a designated, clearly labeled, and closed container.[2][4] Avoid creating dust.[2]

  • Container Labeling: Label the container as "Hazardous Waste: Lanthanum Metal" and include the date of accumulation.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

  • Waste Pickup: Arrange for a licensed hazardous waste disposal company to collect the waste. Do not mix with other waste streams.[5]

Disposal of Lanthanum Compounds (Oxides, Sulfides, Chlorides, etc.):

  • Collection: Using appropriate PPE, carefully collect the waste compound into a suitable, sealed container. For spills, sweep up the material and place it in the container.[4][7]

  • Container Labeling: Label the container with "Hazardous Waste," the full chemical name of the Lanthanum compound, and the date.

  • Storage: Store the container in a secure, designated waste accumulation area, segregated from incompatible materials.

  • Final Disposal: The waste must be disposed of by a licensed hazardous waste contractor.[8][9] Depending on the compound and local regulations, this may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Disposal of Contaminated Materials:

  • Collection: Any materials, such as gloves, wipes, or labware, that are contaminated with Lanthanum or its compounds should be collected in a separate, sealed container.

  • Labeling: Label the container as "Hazardous Waste: Lanthanum Contaminated Debris."

  • Disposal: Dispose of the container through a certified hazardous waste disposal service. Handle uncleaned containers and contaminated packaging as you would the product itself.[1][5]

Aqueous Solutions Containing Lanthanum:

  • Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6 and 8.

  • Precipitation: In some cases, Lanthanum can be precipitated from the solution. This should only be performed by trained personnel following a validated laboratory procedure.

  • Collection: Collect the aqueous waste in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed hazardous waste facility. Do not pour Lanthanum-containing solutions down the drain.[1][2]

Mandatory Visualizations

Diagram of Lanthanum Waste Disposal Workflow

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Disposal Identify Waste Type Identify Waste Type Solid Lanthanum Solid Lanthanum Identify Waste Type->Solid Lanthanum Lanthanum Compounds Lanthanum Compounds Identify Waste Type->Lanthanum Compounds Contaminated Materials Contaminated Materials Identify Waste Type->Contaminated Materials Aqueous Solutions Aqueous Solutions Identify Waste Type->Aqueous Solutions Seal in Labeled Container\n(Hazardous Waste: Lanthanum Metal) Seal in Labeled Container (Hazardous Waste: Lanthanum Metal) Solid Lanthanum->Seal in Labeled Container\n(Hazardous Waste: Lanthanum Metal) Seal in Labeled Container\n(Hazardous Waste: [Compound Name]) Seal in Labeled Container (Hazardous Waste: [Compound Name]) Lanthanum Compounds->Seal in Labeled Container\n(Hazardous Waste: [Compound Name]) Seal in Labeled Container\n(Hazardous Waste: Contaminated Debris) Seal in Labeled Container (Hazardous Waste: Contaminated Debris) Contaminated Materials->Seal in Labeled Container\n(Hazardous Waste: Contaminated Debris) Collect in Labeled Container\n(Hazardous Waste: Aqueous Lanthanum) Collect in Labeled Container (Hazardous Waste: Aqueous Lanthanum) Aqueous Solutions->Collect in Labeled Container\n(Hazardous Waste: Aqueous Lanthanum) Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Seal in Labeled Container\n(Hazardous Waste: Lanthanum Metal)->Store in Cool, Dry, Ventilated Area Store in Designated Area Store in Designated Area Seal in Labeled Container\n(Hazardous Waste: [Compound Name])->Store in Designated Area Seal in Labeled Container\n(Hazardous Waste: Contaminated Debris)->Store in Designated Area Collect in Labeled Container\n(Hazardous Waste: Aqueous Lanthanum)->Store in Designated Area Arrange Licensed Disposal Arrange Licensed Disposal Store in Cool, Dry, Ventilated Area->Arrange Licensed Disposal Store in Designated Area->Arrange Licensed Disposal Store in Designated Area->Arrange Licensed Disposal Store in Designated Area->Arrange Licensed Disposal

References

Essential Safety and Handling Protocols for Investigational Compound MORF-057

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "LF 57": The designation "this compound" is not a recognized identifier for a chemical compound in publicly available safety and chemical databases. It is, however, the designation for a firearm. Given the context of this request for laboratory safety information for researchers and drug development professionals, it is highly probable that "this compound" is a typographical error or an internal shorthand for an investigational compound. One plausible candidate is MORF-057 , an orally administered small-molecule drug under development for the treatment of inflammatory bowel diseases.[1][2][3] This document provides safety and handling information based on this assumption.

This guide delivers essential, immediate safety and logistical information for handling the investigational compound MORF-057 in a laboratory setting. It includes operational and disposal plans designed to provide clear, procedural, and step-by-step guidance.

Personal Protective Equipment (PPE) and General Handling

While a specific Safety Data Sheet (SDS) for MORF-057 is not publicly available, as an investigational small-molecule drug, it should be handled with caution in a laboratory setting.[4][5] The following PPE and handling procedures are recommended to minimize exposure and ensure safety.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the compound in powdered form.

  • Avoid inhalation of dust or aerosols.

  • Prevent direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

PPE Category Specific Recommendations Purpose
Hand Protection Nitrile or neoprene gloves. Double-gloving may be appropriate for certain procedures.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation.To prevent inhalation of the compound.

Operational Plan for Handling MORF-057

A structured operational plan is crucial for the safe and effective use of investigational compounds in a research setting.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_compound Retrieve and Weigh MORF-057 prep_area->prep_compound dissolve Dissolve/Prepare Compound Solution prep_compound->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp record_data Record Observations and Data conduct_exp->record_data decontaminate Decontaminate Work Surfaces record_data->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe G cluster_blood Bloodstream cluster_gut Gut Endothelium lymphocyte Lymphocyte a4b7 α4β7 Integrin madcam MAdCAM-1 a4b7->madcam Binding inflammation Gut Inflammation madcam->inflammation Leads to morf057 MORF-057 morf057->a4b7 Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.